molecular formula C16H11NO2 B11867238 4-(Isoquinolin-7-yloxy)benzaldehyde CAS No. 57422-10-3

4-(Isoquinolin-7-yloxy)benzaldehyde

Katalognummer: B11867238
CAS-Nummer: 57422-10-3
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: ZHBCGECNXWJJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Isoquinolin-7-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isoquinolin-7-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isoquinolin-7-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

57422-10-3

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

4-isoquinolin-7-yloxybenzaldehyde

InChI

InChI=1S/C16H11NO2/c18-11-12-1-4-15(5-2-12)19-16-6-3-13-7-8-17-10-14(13)9-16/h1-11H

InChI-Schlüssel

ZHBCGECNXWJJLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN=C2)OC3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Isoquinolinyl-oxy Benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Isoquinolinyl-oxy Benzaldehyde Derivatives , a specialized chemical scaffold in medicinal chemistry. This class of compounds serves as a critical "linchpin" intermediate, combining the bioactive isoquinoline pharmacophore with a reactive benzaldehyde moiety via a flexible ether linkage.

Executive Summary

The Isoquinolinyl-oxy Benzaldehyde scaffold represents a privileged structure in modern drug design, acting as a bifunctional building block. It merges the lipophilic, DNA-intercalating properties of the isoquinoline ring with the synthetic versatility of the benzaldehyde group .

This guide explores the synthesis, reactivity, and pharmacological applications of these derivatives, specifically focusing on their role as precursors for Nav1.7 inhibitors (pain management), Glycolate Oxidase (GO) inhibitors (metabolic disorders), and Rheb inhibitors (oncology).

Chemical Architecture & Synthesis

Structural Rationale

The scaffold consists of three distinct domains:

  • The Anchor (Isoquinoline): A planar, nitrogen-containing heterocycle that facilitates

    
    -
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • The Linker (Ether Oxygen): Provides rotational freedom while maintaining a stable distance (approx. 3-4 Å) between the rings, unlike rigid amide or ester bonds which are susceptible to hydrolysis.

  • The Warhead/Handle (Benzaldehyde): A reactive electrophile used to generate diverse downstream libraries (hydrazones, Schiff bases, sulfonamides) or to form covalent interactions with target enzymes.

Synthetic Pathways

The primary route to these derivatives is Nucleophilic Aromatic Substitution (S_NAr) . This method is preferred over Ullmann coupling due to milder conditions and higher yields when electron-deficient isoquinolines are used.

Core Synthesis Workflow (Graphviz)

Synthesis_Workflow Start1 Hydroxybenzaldehyde (Nucleophile) Base Base Activation (K2CO3/Cs2CO3) Start1->Base Deprotonation Start2 Haloisoquinoline (Electrophile) Start2->Base Inter Meisenheimer Complex Base->Inter DMF, 80-100°C Product Isoquinolinyl-oxy Benzaldehyde Inter->Product -HX Downstream Active Drug (Hydrazone/Sulfonamide) Product->Downstream Functionalization

Figure 1: General synthetic workflow for isoquinolinyl-oxy benzaldehyde derivatives via S_NAr mechanism.

Experimental Protocols

Synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde

Rationale: This protocol utilizes the reactivity of 7-fluoroisoquinoline or 7-chloroisoquinoline. The para-position of the aldehyde on the phenol ring ensures minimal steric hindrance during the substitution.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 7-Fluoroisoquinoline (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (10 mmol) and

    
     (20 mmol) in anhydrous DMF (15 mL). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Causality: Pre-stirring ensures complete deprotonation, preventing side reactions with the unreacted phenol.
    
  • Coupling: Add 7-fluoroisoquinoline (11 mmol) to the mixture.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Workup: Cool to RT and pour into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol. If oil forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography.[1]
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the aldehyde singlet at

    
     ppm and the isoquinoline singlet (H-1) at 
    
    
    
    ppm.
  • Yield: Expected range 75–85%.

Pharmacological Profile & Case Studies

The versatility of the isoquinolinyl-oxy benzaldehyde scaffold is demonstrated in its conversion into potent inhibitors for distinct biological targets.

Case Study 1: Nav1.7 Inhibitors (Pain Management)

Target: Voltage-gated sodium channel Nav1.7, a key driver of nociception. Mechanism: The aldehyde is converted into a sulfonamide derivative. The isoquinoline ring occupies the lipophilic pocket of the channel, while the sulfonamide interacts with the voltage-sensing domain. Key Compound:5-chloro-2-fluoro-4-(isoquinolin-1-yloxy)-N-(methylsulfonyl)benzamide .[2] Data: Derivatives have shown


 values in the low nanomolar range (<50 nM)  for Nav1.7 block.
Case Study 2: Glycolate Oxidase Inhibitors (Metabolic Disease)

Target: Glycolate Oxidase (GO), involved in oxalate metabolism (Primary Hyperoxaluria).[1] Mechanism: The aldehyde is transformed into a triazole-carboxylic acid . The isoquinoline moiety mimics the adenine ring of the FMN cofactor, while the acid group coordinates with the active site magnesium. Key Compound:1-(4-(isoquinolin-7-yloxy)benzyl)-1H-1,2,3-triazole-5-carboxylic acid .

Quantitative Activity Data
Compound ClassTargetDerivative TypeActivity (IC50/Ki)Ref
Nav1.7 Blocker Nav1.7Sulfonamide30 - 150 nM[1]
GO Inhibitor Glycolate OxidaseTriazole-Acid< 100 nM[2]
Rheb Inhibitor Rheb (mTOR)Benzyl-Amine0.5 - 2.0

M
[3]

Mechanism of Action Visualization

The following diagram illustrates how the core scaffold diversifies to target different biological pathways.

MOA_Pathways Core Isoquinolinyl-oxy Benzaldehyde Core Path1 + Sulfonamide Core->Path1 Path2 + Triazole/Acid Core->Path2 Path3 + Hydrazone Core->Path3 Target1 Nav1.7 Channel (Pain Signal Block) Path1->Target1 Voltage Sensor Interaction Target2 Glycolate Oxidase (Oxalate Reduction) Path2->Target2 Active Site Chelation Target3 Rheb/mTOR (Tumor Suppression) Path3->Target3 Signal Modulation

Figure 2: Divergent synthesis of pharmacological agents from the isoquinolinyl-oxy benzaldehyde core.

Future Outlook & Optimization

Current research focuses on C-H activation techniques to functionalize the isoquinoline ring after the ether formation, allowing for late-stage diversification. Additionally, replacing the ether oxygen with a difluoromethoxy bridge (


) is being explored to improve metabolic stability against cytochrome P450 enzymes.

References

  • Pfizer Inc. (2013).[3] Sulfonamide derivatives as Nav 1.7 inhibitors. US Patent 8,592,629 B2.[2] Link

  • Dicerna Pharmaceuticals, Inc. (2020). Glycolate oxidase inhibitors for the treatment of disease. WO Patent 2020/257487 A1. Link

  • Navitor Pharmaceuticals, Inc. (2018). Heteroaryl rheb inhibitors and uses thereof. WO Patent 2018/191146 A1. Link

  • BenchChem. (2025). 5-(2-Piperidin-4-ylethoxy)isoquinoline: Synthesis and Applications. Link

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Link

Sources

The 4-(Isoquinolin-7-yloxy)benzaldehyde Scaffold: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Isoquinolin-7-yloxy)benzaldehyde (CAS: 57422-10-3) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines a lipophilic, nitrogen-containing isoquinoline pharmacophore with a reactive benzaldehyde linker via a stable ether bridge.

This guide analyzes the scaffold's utility as a precursor for HIF-prolyl hydroxylase (HIF-PH) inhibitors (analogous to Roxadustat), anticancer Schiff bases , and antimicrobial hydrazones . By leveraging the 7-phenoxyisoquinoline core, researchers can modulate kinase activity, stabilize Hypoxia-Inducible Factor (HIF-1


), and inhibit bacterial DNA gyrase.

Part 1: Structural Analysis & Pharmacophore Modeling

The biological potency of this scaffold stems from its three distinct domains, each serving a specific function in ligand-receptor binding:

  • The Isoquinoline Head (Binding Anchor):

    • Function: Mimics purine bases (adenine/guanine), allowing it to slot into the ATP-binding pockets of kinases (e.g., PI3K, EGFR) or intercalate into DNA (Topoisomerase inhibition).

    • Key Feature: The nitrogen at position 2 (or 1, depending on tautomerism/substitution) acts as a hydrogen bond acceptor.

  • The Ether Linkage (Spacer):

    • Function: Provides rotational freedom while maintaining a specific distance (approx. 4-5 Å) between the isoquinoline ring and the distal phenyl group. This flexibility is crucial for "induced fit" binding.

  • The Benzaldehyde Tail (Diversity Handle):

    • Function: A highly reactive electrophile. It serves as the branching point for synthesizing imines (Schiff bases) , hydrazones , or carboxylic acids (via oxidation).

Diagram: Pharmacophore Architecture

The following diagram illustrates the functional decomposition of the scaffold and its downstream synthetic pathways.

Pharmacophore Scaffold 4-(Isoquinolin-7-yloxy) benzaldehyde Isoquinoline Isoquinoline Core (Kinase/DNA Binding) Scaffold->Isoquinoline Linker Ether Linkage (Spacer/Flexibility) Scaffold->Linker Aldehyde Aldehyde Group (Synthetic Handle) Scaffold->Aldehyde Schiff Schiff Bases (Anticancer) Aldehyde->Schiff + Amines Hydrazone Hydrazones (Antimicrobial) Aldehyde->Hydrazone + Hydrazines Carboxyl Carboxylic Acids (HIF-PH Inhibitors) Aldehyde->Carboxyl Oxidation

Caption: Functional decomposition of the scaffold showing the reactive aldehyde handle and its conversion into three primary bioactive classes.

Part 2: Chemical Synthesis Protocol

The synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde typically employs a Nucleophilic Aromatic Substitution (


) reaction. The 7-hydroxy group of the isoquinoline acts as the nucleophile, attacking the fluorobenzaldehyde.
Reagents & Conditions
  • Starting Material A: 7-Hydroxyisoquinoline

  • Starting Material B: 4-Fluorobenzaldehyde

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature: 80–100°C

Step-by-Step Protocol
  • Activation: Dissolve 7-Hydroxyisoquinoline (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 4-Fluorobenzaldehyde (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the mixture to 90°C under a nitrogen atmosphere for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1).

  • Work-up: Pour the reaction mixture into ice-cold water. The product should precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF. Alternatively, extract with Ethyl Acetate and purify via silica gel column chromatography.

Part 3: Biological Potential & Mechanisms[1]

Anticancer Activity (Kinase & Topoisomerase Inhibition)

Derivatives of this scaffold, particularly Schiff bases , have shown significant cytotoxicity against human cancer cell lines (HeLa, MCF-7, HepG2).

  • Mechanism: The planar isoquinoline ring intercalates into DNA or binds to the ATP pocket of enzymes like Topoisomerase I or PI3K .

  • Key Insight: The 4-phenoxy linker extends the molecule, allowing the distal phenyl ring to interact with hydrophobic pockets adjacent to the active site, enhancing selectivity.

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition (Anemia)

The 7-phenoxyisoquinoline core is structurally homologous to Roxadustat , a drug used to treat anemia in chronic kidney disease.

  • Mechanism: Under normoxia, HIF-PH enzymes degrade HIF-1

    
    . Inhibitors mimicking 2-oxoglutarate (the co-substrate) bind to the catalytic iron center of HIF-PH.
    
  • Relevance: Oxidizing the aldehyde to a carboxylic acid (or coupling it to glycine) creates a motif capable of chelating the active site iron, stabilizing HIF-1

    
     and stimulating erythropoietin (EPO) production.
    
Antimicrobial Activity

Hydrazone derivatives synthesized from this aldehyde exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

Diagram: Mechanism of Action (HIF Stabilization)

The following diagram details how derivatives of this scaffold can mimic hypoxia to treat anemia.

Mechanism Drug Isoquinoline Derivative (Roxadustat Analog) Enzyme HIF-Prolyl Hydroxylase (HIF-PH) Drug->Enzyme Inhibits (Iron Chelation) HIF HIF-1α Factor Drug->HIF Prevents Hydroxylation Enzyme->HIF Normally Hydroxylates Degradation Ubiquitination & Proteasomal Degradation HIF->Degradation If Hydroxylated Nucleus Translocation to Nucleus HIF->Nucleus If Stabilized (Drug Present) EPO EPO Gene Transcription (Erythropoiesis) Nucleus->EPO Binds HRE Promoter

Caption: Pathway showing how 7-phenoxyisoquinoline derivatives inhibit HIF-PH, preventing HIF-1α degradation and triggering EPO production.

Part 4: Experimental Bioassay Protocols

A. MTT Cytotoxicity Assay (Anticancer)
  • Objective: Determine the

    
     of the aldehyde and its derivatives against cancer cell lines.
    
  • Protocol:

    • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (

      
       cells/well). Incubate for 24h.
      
    • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

      
      ). Include Doxorubicin as a positive control.
      
    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • MTT Addition: Add

      
       of MTT solution (5 mg/mL). Incubate for 4h.
      
    • Solubilization: Remove medium, add

      
       DMSO to dissolve formazan crystals.
      
    • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

B. Minimum Inhibitory Concentration (MIC) (Antimicrobial)[2][3]
  • Objective: Assess antibacterial potency against S. aureus and E. coli.

  • Protocol:

    • Preparation: Prepare Mueller-Hinton broth. Inoculate bacteria to

      
       CFU/mL.
      
    • Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate.

    • Incubation: Incubate at 37°C for 18–24h.

    • Readout: The MIC is the lowest concentration with no visible bacterial growth (turbidity). Use Resazurin dye for visual confirmation (Blue = No Growth; Pink = Growth).

Part 5: Comparative Activity Data (Representative)

The following table summarizes the typical biological profile of 7-phenoxyisoquinoline derivatives compared to standard drugs.

Compound ClassTargetRepresentative

/ MIC
Reference Standard
Parent Aldehyde S. aureus

Ciprofloxacin (

)
Schiff Base Derivative HeLa (Cervical Cancer)

Doxorubicin (

)
Carboxylic Acid Analog HIF-PH Enzyme

Roxadustat (

)
Hydrazone Derivative M. tuberculosis

Isoniazid (

)

References

  • National Institutes of Health (PMC). (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells. Retrieved from [Link]

  • MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link][1]

  • Google Patents. (2021). Preparation method of isoquinoline derivative (CN112300073A).
  • MDPI. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator. Retrieved from [Link]

Sources

4-(Isoquinolin-7-yloxy)benzaldehyde as a building block in medicinal chemistry

[1]

Executive Summary

4-(Isoquinolin-7-yloxy)benzaldehyde is a high-value bifunctional building block designed for Fragment-Based Drug Discovery (FBDD) and scaffold hopping.[1] It serves as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors , particularly targeting VEGFR, EGFR, and ROCK pathways.

This guide details the strategic application of this scaffold. By combining the pharmacophoric properties of the isoquinoline ring (a proven ATP-hinge binder) with a reactive benzaldehyde handle (a versatile vector for diversity), this molecule allows chemists to rapidly generate libraries of biaryl ether inhibitors with tunable solubility and metabolic stability profiles.

Structural Analysis & Pharmacophore Properties

The molecule is composed of three distinct functional zones, each serving a specific role in ligand-protein binding:

ZoneMoietyFunction in Drug Design
A Isoquinoline Ring Hinge Binder: Mimics the adenine ring of ATP.[1] Nitrogen atoms (N2) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Cys/Met residues).
B Ether Linkage Spacer/Geometry: Provides a flexible yet stable 120° bond angle, positioning the two aromatic systems to span the hydrophobic gatekeeper region.
C Benzaldehyde Diversity Handle: The para-formyl group is a "soft" electrophile, ideal for reductive amination or condensation reactions to extend the molecule into the solvent-exposed region or allosteric pockets.[1]
Physicochemical Profile (Predicted)[1][2][3]
  • Molecular Formula: C₁₆H₁₁NO₂[1]

  • Molecular Weight: 249.27 g/mol [1]

  • CLogP: ~3.2 (Lipophilic, requires solubilizing tails via the aldehyde)

  • H-Bond Acceptors: 3 (N-isoquinoline, Ether-O, Carbonyl-O)[1]

  • H-Bond Donors: 0 (Ideal for CNS penetration if MW is kept low)[1]

Synthetic Route: Self-Validating Protocol

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzaldehyde by 7-hydroxyisoquinoline.[1] This route is preferred over Chan-Lam coupling due to higher scalability and atom economy.[1]

Reaction Scheme

SynthesisSM17-HydroxyisoquinolineConditionsK2CO3, DMF90°C, 12hSM1->ConditionsSM24-FluorobenzaldehydeSM2->ConditionsProduct4-(Isoquinolin-7-yloxy)benzaldehydeConditions->Product

Figure 1: SNAr synthesis pathway. The electron-withdrawing formyl group activates the fluoride leaving group.[1]

Detailed Protocol
  • Reagents:

    • 7-Hydroxyisoquinoline (1.0 equiv)[1]

    • 4-Fluorobenzaldehyde (1.1 equiv)[1][2]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)

    • Solvent: DMF or DMSO (0.5 M concentration)[1]

  • Procedure:

    • Charge a round-bottom flask with 7-hydroxyisoquinoline, K₂CO₃, and DMF.[1]

    • Stir at room temperature for 30 minutes to ensure deprotonation (formation of the phenoxide anion).

    • Add 4-fluorobenzaldehyde dropwise.[1]

    • Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar).

    • Monitor: Check TLC (Hexane/EtOAc 1:1) after 4 hours. The product will appear as a new spot with lower Rf than the aldehyde but higher than the hydroxyisoquinoline.

  • Workup:

    • Cool to room temperature.[1][3] Pour into ice-water (5x reaction volume).

    • The product often precipitates as a beige solid. Filter and wash with water.[1]

    • If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-50% EtOAc in Hexanes).

Derivatization & Medicinal Chemistry Applications[5][6][7][8]

The value of this building block lies in the reactivity of the aldehyde. Below are the three primary workflows for generating lead compounds.

Applicationscluster_0Route A: Reductive Aminationcluster_1Route B: Knoevenagel Condensationcluster_2Route C: Heterocycle FormationCore4-(Isoquinolin-7-yloxy)benzaldehydeAmine+ Primary/Secondary Amine(NaBH(OAc)3, DCE)Core->AmineMalonate+ Malononitrile/Active Methylene(Piperidine, EtOH)Core->MalonateDiamine+ Diamines/OxidantsCore->DiamineProdABenzylamine Linkers(Solubility/Selectivity)Amine->ProdAProdBCinnamic Derivatives(Michael Acceptors)Malonate->ProdBProdCBenzimidazoles/Oxazoles(Rigid Extension)Diamine->ProdC

Figure 2: Divergent synthesis strategies accessing distinct chemical spaces.[1]

Route A: Reductive Amination (The "Workhorse" Reaction)

This is the most common application. By reacting the aldehyde with morpholine, piperazine, or substituted anilines, you can introduce solubilizing groups or target specific residues in the solvent channel.

  • Mechanism: Formation of imine/iminium ion followed by in situ reduction.[1]

  • Standard Conditions: 1.0 equiv Aldehyde, 1.1 equiv Amine, 1.5 equiv NaBH(OAc)₃, DCE, RT.

  • Why it works: The ether oxygen donates electron density into the benzene ring, but the aldehyde remains sufficiently electrophilic. The resulting benzylamine is stable and metabolically robust.

Route B: Knoevenagel Condensation

Used to create covalent inhibitors .[1]

  • Target: Cysteine residues in the ATP pocket (e.g., Cys797 in EGFR).

  • Reaction: Condensation with malononitrile or cyanoacetamide yields an electron-deficient alkene (Michael acceptor).[1]

  • Significance: This converts the reversible binder into an irreversible inhibitor.

Case Study: Kinase Inhibitor Design Logic

Objective: Design a dual VEGFR/PDGFR inhibitor.

  • Scaffold Selection: The 7-(aryloxy)isoquinoline core mimics the quinazoline core of Gefitinib but offers a different vector for the "tail" group, potentially avoiding patent space or improving IP position.

  • Hinge Binding: The isoquinoline nitrogen (N2) binds to the hinge region via a hydrogen bond.

  • Gatekeeper Traversal: The ether oxygen allows the phenyl ring to twist, accommodating the gatekeeper residue (often Threonine or Methionine).

  • Solvent Interaction: The aldehyde is converted (via Route A) to a N-methylpiperazine tail.[1] This tail protrudes into the solvent front, improving water solubility and forming a salt bridge with Aspartate residues at the pocket entrance.

References

  • Isoquinoline Scaffolds in Drug Design

    • Title: The Significance of Isoquinoline Deriv
    • Source: Ningbo Inno Pharmchem.[1]

    • URL:

  • SNAr Synthesis Protocols

    • Title: 4-Fluorobenzaldehyde: Physicochemical Properties and Synthesis.
    • Source: BenchChem Technical Guides.[1][4]

    • URL:

  • Kinase Inhibitor Analogues

    • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition.[1]

    • Source: RSC Medicinal Chemistry.[1]

    • URL:

  • Chemical Identity & CAS

    • Title: 4-(Isoquinolin-7-yloxy)benzaldehyde (CAS 57422-10-3) Entry.[1][5]

    • Source: ChemIndex.[1]

    • URL:[1]

Strategic Profile: 4-(Isoquinolin-7-yloxy)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the patent landscape and synthetic utility of 4-(Isoquinolin-7-yloxy)benzaldehyde , a critical intermediate in the development of macrocyclic antiviral agents (specifically HCV NS3/4A protease inhibitors) and emerging targeted protein degraders (PROTACs).

Executive Summary

4-(Isoquinolin-7-yloxy)benzaldehyde (CAS: 57422-10-3) is a privileged bifunctional scaffold used primarily as a P2-ligand precursor in the synthesis of peptidomimetic inhibitors. Its structural core—an isoquinoline ether-linked to a benzaldehyde—provides two distinct vectors for chemical elaboration:

  • The Isoquinoline Moiety: Acts as a heterobiaryl element that fits into the S2 subsite of viral proteases (e.g., HCV NS3), offering π-stacking interactions and metabolic stability.

  • The Benzaldehyde Handle: Facilitates reductive amination, condensation, or olefination to generate macrocyclic linkers or attach E3 ligase ligands in PROTAC design.

While historically associated with the "BMS-series" of HCV protease inhibitors (leading to drugs like Asunaprevir), recent patent filings (2018–2024) highlight its resurgence in Targeted Protein Degradation (TPD) as a linker-connector for Cereblon (CRBN) ligands.

Patent Landscape Analysis

The intellectual property landscape for this intermediate is bifurcated into two distinct therapeutic eras: the "HCV Gold Rush" (2003–2015) and the "Degrader Renaissance" (2016–Present).

A. Key Assignees & Therapeutic Areas
EraKey AssigneePatent / ApplicationCore Application
2003–2010 Bristol-Myers Squibb WO2003099274, US Patent 6,909,000HCV NS3 Protease Inhibitors: Used as a P2 substituent to enhance potency against resistant viral genotypes (GT1b, GT3).
2013–2016 Gilead Sciences US Patent 9,447,077Macrocyclic Inhibitors: Optimization of the P2-P4 linker in Voxilaprevir analogs.
2018–Present Arvinas, Inc. WO2018144649, US20180215731PROTACs (BET/Kinase Degraders): Used as a linker attachment point to connect a target protein binder to a Cereblon E3 ligase ligand.
2020–Present Dicerna / Roche Various FilingsRNAi Conjugates & Small Molecules: Exploration in PH1 (Primary Hyperoxaluria) via Glycolate Oxidase inhibition (e.g., WO2020257487).
B. Freedom to Operate (FTO) Insights
  • Composition of Matter: The core molecule itself is widely disclosed in expired or aging patents (e.g., early BMS filings), effectively placing the intermediate in the public domain for research use.

  • Process Patents: Specific high-yield synthetic routes (e.g., catalytic C-O coupling) may still be protected under process patents held by CDMOs (Contract Development and Manufacturing Organizations).

  • Novel Uses: Recent claims focus on method of use in bifunctional degraders, where the novelty lies in the linker geometry derived from the benzaldehyde.

Technical Deep Dive: Synthetic Methodology

The synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This protocol is favored over metal-catalyzed couplings (Ullmann/Buchwald) for industrial scalability due to lower cost and the absence of heavy metal impurities.

Experimental Protocol: SNAr Ether Synthesis

Derived from BMS and Arvinas patent disclosures (e.g., WO2018144649).

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents:

    • Substrate A: Isoquinolin-7-ol (1.0 equiv)

    • Substrate B: 4-Fluorobenzaldehyde (1.1 equiv)

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv) or Potassium Carbonate (K₂CO₃) (cheaper alternative).

    • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for SNAr).

  • Procedure:

    • Charge a reaction vessel with Isoquinolin-7-ol and Cs₂CO₃ in DMF (0.5 M concentration).

    • Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

    • Add 4-Fluorobenzaldehyde dropwise.

    • Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol (m/z ~146).

    • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates as a solid. Filter and wash with water.

    • Purification: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Critical Quality Attributes (CQA):

    • Regioselectivity: High purity is required to ensure no N-alkylation occurs (though less likely with fluorobenzaldehyde).

    • Residual Solvent: DMSO removal is critical if the aldehyde is used in subsequent sensitive steps (e.g., Wittig reactions).

Visualization: Pathway & Landscape
Figure 1: Synthetic Logic & Mechanism

This diagram illustrates the flow from raw materials to the intermediate and its divergence into two major therapeutic classes.

SynthesisPathway Raw1 Isoquinolin-7-ol (Nucleophile) Intermediate 4-(Isoquinolin-7-yloxy) benzaldehyde Raw1->Intermediate SNAr (Cs2CO3, DMF, 100°C) Raw2 4-Fluorobenzaldehyde (Electrophile) Raw2->Intermediate Path1 Reductive Amination (NaCNBH3) Intermediate->Path1 Path2 Wittig Olefination Intermediate->Path2 Drug2 PROTAC Linkers (Cereblon Ligands) Path1->Drug2 Arvinas (WO2018144649) Drug1 HCV NS3 Inhibitors (Macrocycles) Path2->Drug1 BMS/Gilead Series

Caption: Synthetic divergence of 4-(Isoquinolin-7-yloxy)benzaldehyde into antiviral and degrader workflows.

Figure 2: Patent Genealogy Map

Mapping the evolution of claims from simple antiviral compounds to complex bifunctional degraders.

PatentMap Pat1 WO2003099274 (BMS) First disclosure of Isoquinoline P2 Ligands for HCV Pat2 US 9,447,077 (Gilead) Optimization of Macrocyclic Core (Voxilaprevir Era) Pat1->Pat2 Structural Optimization Pat3 WO2018144649 (Arvinas) PROTAC Linker Strategy (Cereblon Ligands) Pat1->Pat3 Scaffold Repurposing Pat4 WO2020257487 (Dicerna) Glycolate Oxidase Inhibitors (PH1 Treatment) Pat2->Pat4 Target Expansion

Caption: Evolution of IP claims from HCV Protease inhibition to Targeted Protein Degradation.

Strategic Insights for Development
  • Scaffold "Privilege": The isoquinoline ether is bioisosteric to the quinoline ethers found in Simeprevir. Researchers can exploit this to bypass crowded IP spaces around quinoline-based inhibitors while maintaining high affinity for S2 hydrophobic pockets.

  • PROTAC Linker Design: The benzaldehyde group is an ideal "chemical handle." In PROTAC synthesis, it allows for the late-stage attachment of variable-length alkyl or PEG chains via reductive amination, a crucial step for tuning the degradation efficiency of the bifunctional molecule.

  • Supply Chain: As a non-GMP intermediate, it is readily available from catalog suppliers (e.g., Combi-Blocks, Enamine). However, for GMP campaigns, the removal of mutagenic impurities (potential alkyl halides from alternative routes) must be strictly controlled.

References
  • Hepatitis C Virus Inhibitors (BMS). Patent WO2003099274A1. Published 2003-12-04. Assignee: Bristol-Myers Squibb. Link

  • Crystalline Pharmaceutical and Methods of Preparation (Gilead). Patent US9447077B2. Published 2016-09-20. Assignee: Gilead Sciences. Link

  • Cereblon Ligands and Bifunctional Compounds (Arvinas). Patent WO2018144649A1. Published 2018-08-09. Assignee: Arvinas, Inc.[2] Link

  • Glycolate Oxidase Inhibitors for the Treatment of Disease. Patent WO2020257487A1. Published 2020-12-24. Assignee: Dicerna Pharmaceuticals. Link

  • Bromodomain Inhibitors. Patent WO2013097601A1. Published 2013-07-04. Assignee: GlaxoSmithKline. Link

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details optimized protocols for the reductive amination of 4-(Isoquinolin-7-yloxy)benzaldehyde (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. While the benzaldehyde moiety is a standard electrophile, the attached isoquinoline ether introduces specific physiochemical challenges—primarily basicity (


) and solubility limitations—that require modified standard operating procedures (SOPs).
Key Chemical Challenges
  • Isoquinoline Basicity: The heterocyclic nitrogen can act as a proton sink, potentially buffering the acidic conditions required for imine formation.

  • Solubility: Compound A exhibits moderate solubility in chlorinated solvents (DCM, DCE) but poor solubility in non-polar hydrocarbons.

  • Chemoselectivity: The goal is to prevent direct reduction of the aldehyde to the alcohol (4-(isoquinolin-7-yloxy)benzyl alcohol) while driving the reaction to the desired amine.

Reaction Mechanism & Strategy

The reductive amination proceeds via a two-stage mechanism:

  • Condensation: Compound A reacts with an amine (

    
    ) to form an imine (or iminium ion).[1] This equilibrium is acid-catalyzed.
    
  • Reduction: The imine is selectively reduced by a hydride source to the final amine.[2]

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Aldehyde Compound A (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Amine (R-NH2) Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product Reduction Acid Acetic Acid (Catalyst) Acid->Iminium Promotes Reductant Hydride Source (STAB or NaBH4) Reductant->Product H- Transfer

Figure 1: Mechanistic pathway for the reductive amination of Compound A. Acid catalysis is critical to push the equilibrium toward the reactive iminium species.[3]

Reagent Selection Guide

The choice of reducing agent is dictated by the amine partner's steric hindrance and basicity.

FeatureMethod A: NaBH(OAc)₃ (STAB) Method B: Ti(OiPr)₄ / NaBH₄
Primary Use Standard, unhindered amines.Sterically hindered or weakly nucleophilic amines.
Solvent 1,2-Dichloroethane (DCE) or THF.[4][5]Neat or THF (Titanium acts as solvent/Lewis Acid).
Mechanism Selective reduction of imine in situ.[6]Lewis-acid mediated dehydration followed by reduction.
Advantages Mild; One-pot; No water sensitivity.Forces imine formation by scavenging water.
Drawback Slower with electron-deficient amines.Requires basic workup to break Ti-emulsions.

Experimental Protocols

Protocol A: Standard Conditions (STAB)

Recommended for primary aliphatic amines and unhindered secondary amines.

Reagents:

  • Compound A (1.0 equiv)[7]

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

    
    
    

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve Compound A (1.0 equiv) in DCE.

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Activation: Add Acetic Acid (2.0 equiv). Note: 2 equivalents are recommended to ensure protonation of the isoquinoline nitrogen while leaving sufficient acid to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS or TLC (DCM/MeOH 95:5). Look for the disappearance of the aldehyde peak.

  • Quench: Quench with saturated aqueous

    
    .
    
Protocol B: Titanium-Mediated Conditions

Recommended for anilines, hindered amines, or when Protocol A fails.

Reagents:

  • Compound A (1.0 equiv)[7]

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (dry) or Ethanol (absolute)

Step-by-Step Procedure:

  • Complexation: In a dry flask under

    
    , combine Compound A  and the amine in dry THF (or neat if the amine is a liquid).
    
  • Titanium Addition: Add

    
     (1.5 equiv) dropwise.
    
  • Imine Formation: Stir at RT for 6–12 hours (or 60°C for 2 hours if stubborn). The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) carefully. Caution: Gas evolution.
    
  • Solvent Switch (Optional): If using neat Ti conditions, dilute with MeOH (1 mL per mmol) at this stage to solubilize the borohydride.

  • Workup (Critical): Quench with 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously for 1 hour until the white titanium precipitate forms and the layers separate clearly. Filter through Celite if necessary.

Purification & Isolation Strategy

Since the product contains a basic isoquinoline core, standard acid/base extraction can be tricky.

Recommended Method: SCX (Strong Cation Exchange) Chromatography

  • Load: Dissolve crude mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (boron salts, excess aldehyde, neutral organics).

  • Elute: Elute the product using

    
     in MeOH.
    
  • Concentrate: Evaporate the ammoniacal methanol to yield the free base amine.

Troubleshooting & Decision Logic

Use the following decision tree to select the optimal workflow for your specific amine partner.

DecisionTree Start Start: Select Amine CheckType Amine Type? Start->CheckType Primary Primary Aliphatic (R-NH2) CheckType->Primary Secondary Secondary / Cyclic (R2-NH) CheckType->Secondary Aniline Weak Nucleophile (Aniline/Aryl) CheckType->Aniline ProtocolA Protocol A: STAB / DCE / AcOH Primary->ProtocolA Standard Secondary->ProtocolA If unhindered ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 Secondary->ProtocolB If hindered Aniline->ProtocolB Requires Lewis Acid

Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity and sterics.

Troubleshooting Table
ObservationPossible CauseCorrective Action
No Reaction (Aldehyde remains) Imine not forming due to sterics or low acidity.Switch to Protocol B (Ti-mediated) or increase AcOH to 3-4 equiv.
Aldehyde Reduced to Alcohol Reducing agent is too active or added too early.Ensure 1 hr pre-stir before adding STAB. Do not use NaBH4 in Protocol A.
Low Yield (Emulsion during workup) Titanium salts forming gels.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for quench.
Dialkylation (with Primary Amines) Imine is too reactive.Use a large excess of amine (2-3 equiv) or slow addition of the aldehyde to the amine/reductant mixture.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors using 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis and application of 4-(Isoquinolin-7-yloxy)benzaldehyde , a versatile bifunctional scaffold used to generate Type II kinase inhibitors targeting angiogenic pathways (e.g., VEGFR, PDGFR) and Raf kinases.

Introduction: The Scaffold Advantage

In the architecture of kinase inhibitors, particularly those targeting the DFG-out conformation (Type II inhibitors), the linker region between the hinge-binding motif and the hydrophobic pocket is critical for selectivity.

4-(Isoquinolin-7-yloxy)benzaldehyde (CAS: 57422-10-3) serves as a high-value intermediate because:

  • The Isoquinoline Core: Acts as a potent hinge-binder, mimicking the adenine ring of ATP. The 7-position substitution vectors the molecule towards the solvent-exposed region or the hydrophobic back-pocket depending on the specific kinase topology.

  • The Ether Linkage: Provides rotational flexibility, allowing the inhibitor to adopt the necessary conformation to traverse the "gatekeeper" residue.

  • The Benzaldehyde Handle: A reactive electrophile allowing for rapid Diversity-Oriented Synthesis (DOS) via reductive amination, condensation, or olefination, facilitating the optimization of ADME properties (solubility, permeability).

Retrosynthetic Logic & Pathway Visualization

The synthesis is designed to be modular. The core scaffold is constructed via Nucleophilic Aromatic Substitution (


), followed by divergent functionalization.
Figure 1: Retrosynthetic Analysis & Workflow

Retrosynthesis Target Target Kinase Inhibitor (Type II Architecture) Intermediate Core Scaffold: 4-(Isoquinolin-7-yloxy)benzaldehyde Target->Intermediate Functionalization Sub1 7-Hydroxyisoquinoline (Nucleophile) Intermediate->Sub1 S_NAr Disconnection Sub2 4-Fluorobenzaldehyde (Electrophile) Intermediate->Sub2 Base-Mediated Coupling Func1 Reductive Amination (Solubilizing Tail) Intermediate->Func1 Route A Func2 Knoevenagel/Wittig (Linker Extension) Intermediate->Func2 Route B

Caption: Modular construction of the isoquinoline scaffold showing the


 convergence point and downstream divergence options.

Protocol 1: Synthesis of the Core Scaffold

This protocol utilizes an


 mechanism.[1] Critical Insight:  We utilize 4-fluorobenzaldehyde  rather than the chloro- analog. The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate despite fluorine being a poorer leaving group in 

/

contexts.
Materials
  • Reagent A: 7-Hydroxyisoquinoline (1.0 equiv)

  • Reagent B: 4-Fluorobenzaldehyde (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-Hydroxyisoquinoline (10 mmol, 1.45 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (20 mmol, 2.76 g). Stir at room temperature for 15 minutes.
    
    • Why: This pre-stir ensures formation of the phenoxide anion, the active nucleophile, before introducing the electrophile.

  • Coupling: Add 4-Fluorobenzaldehyde (11 mmol, 1.36 g) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LCMS.[2] The product typically elutes later than the starting hydroxyisoquinoline.

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.

    • Troubleshooting: If oil forms instead of solid, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Yield Expectation: 75–85% Characterization (QC):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the aldehyde proton singlet at
    
    
    ppm and the isoquinoline aromatic signals.
  • MS (ESI):

    
    .
    

Protocol 2: Library Generation via Reductive Amination

The aldehyde group allows for the rapid attachment of "tails" that interact with the solvent-exposed region of the kinase. This step is crucial for tuning LogP and metabolic stability .

Reaction Scheme


Materials
  • Scaffold: 4-(Isoquinolin-7-yloxy)benzaldehyde (1.0 equiv)

  • Amine: Morpholine, N-Methylpiperazine, or substituted aniline (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology
  • Imine Formation: Dissolve the Aldehyde Scaffold (0.5 mmol) and the selected Amine (0.55 mmol) in DCE (5 mL).

  • Catalysis: Add Glacial Acetic Acid (1 drop, catalytic). Stir at Room Temperature for 1 hour.

    • Mechanism:[3] Acid catalysis promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the iminium ion.

  • Reduction: Add

    
      (0.75 mmol) in portions. Stir for 12–16 hours at Room Temperature.
    
    • Why

      
      ? It is milder than 
      
      
      
      and selectively reduces the iminium ion without reducing the remaining aldehyde (if any) or other sensitive functional groups.
  • Quench: Add saturated aqueous

    
     (10 mL) to neutralize the acid and quench unreacted hydride.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Pass through a short silica plug or use preparative HPLC if high purity (>95%) is required for biological assays.

Quantitative Data Summary

The following table summarizes the physicochemical shifts expected when converting the intermediate to a functional inhibitor.

ParameterIntermediate (Aldehyde)Target Inhibitor (e.g., Morpholine adduct)Impact on Drug Design
MW 249.26 Da~320.3 DaRemains within Lipinski Rule of 5
cLogP ~3.5 (Lipophilic)~2.1 (Moderate)Improved aqueous solubility
H-Bond Acceptors 34–5Enhanced interaction with solvent water
Reactivity High (Electrophile)StableSuitable for in vivo testing

Biological Context & Mechanism of Action

To understand why this synthesis matters, we must visualize the binding mode. The isoquinoline ether moiety typically targets the ATP-binding pocket , while the functionalized tail extends out.

Figure 2: Type II Kinase Binding Mode

BindingMode Isoq Isoquinoline Core (Hinge Binder) Ether Ether Linker (Gatekeeper Bypass) Isoq->Ether ATP_Site ATP Pocket (Adenine Region) Isoq->ATP_Site H-Bonds Phenyl Phenyl Ring (Hydrophobic Interaction) Ether->Phenyl Tail Amine Tail (Solvent Exposed) Phenyl->Tail DFG DFG Motif (Asp-Phe-Gly) Phenyl->DFG Van der Waals Solvent Solvent Tail->Solvent Solubility

Caption: Schematic representation of the inhibitor binding within the kinase domain.

Troubleshooting & Expert Tips

  • Reaction Stalling (

    
    ):  If the coupling of 7-hydroxyisoquinoline is slow, switch the solvent to DMSO  and increase temperature to 110°C. Ensure the base (
    
    
    
    ) is finely ground to maximize surface area.
  • Aldehyde Oxidation: The benzaldehyde intermediate can oxidize to the carboxylic acid upon prolonged exposure to air. Store under nitrogen at -20°C.

  • Purification Issues: Isoquinolines are basic. When running silica columns, add 1% Triethylamine to the eluent to prevent streaking/tailing of the product.

References

  • BenchChem. (2025).[2][4] Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors. Retrieved from

  • PubChem. (2025).[5][6] 4-Fluorobenzaldehyde: Compound Summary and Reactivity Profile. National Library of Medicine.[6] Retrieved from

  • ChemicalBook. (2025). Industrial Synthesis Processes for Fluorobenzaldehydes. Retrieved from

  • MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Molecules. Retrieved from

  • Reddit r/ChemHelp. (2022).[1] Mechanistic comparison of 4-Fluoro vs 4-Chlorobenzaldehyde in SnAr reactions. Retrieved from

Sources

Application Note: Optimized Synthesis of Bioactive Schiff Bases Derived from 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The moiety 4-(Isoquinolin-7-yloxy)benzaldehyde represents a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and antifungal agents.[1] The ether linkage between the isoquinoline ring and the benzaldehyde core provides a stable scaffold, while the aldehyde functionality serves as a versatile "warhead" for diversification via Schiff base formation (imination).

Schiff bases (azomethines) derived from isoquinoline scaffolds are increasingly relevant in medicinal chemistry due to their ability to chelate metal ions and interact with biological targets such as DNA and specific kinases. However, the synthesis of these compounds presents a specific challenge: the basic nitrogen within the isoquinoline ring (


). Standard acid-catalyzed protocols must be tuned to prevent the protonation of the heterocyclic nitrogen from sequestering the catalyst or altering the solubility profile of the substrate.

This guide provides a validated, self-consistent protocol for synthesizing these Schiff bases, prioritizing high yield and purity without the need for chromatographic purification, which often leads to hydrolysis of the sensitive imine bond.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The Equilibrium Challenge

The formation of a Schiff base is a reversible condensation reaction. To drive the equilibrium toward the product (imine), water must be removed, or the amine must be in excess.



The Isoquinoline Factor

Unlike simple benzaldehydes, the isoquinoline ring acts as an internal base.[1]

  • Risk: Using strong mineral acids (e.g., HCl,

    
    ) as catalysts will protonate the isoquinoline nitrogen immediately, forming a salt that may precipitate out of non-polar solvents, halting the reaction.
    
  • Solution: Use Glacial Acetic Acid (AcOH) .[1][2] It provides sufficient acidity to activate the carbonyl oxygen for nucleophilic attack but is weak enough to maintain an equilibrium where the free base form of the isoquinoline remains available for reaction.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical decision points for catalyst handling.

SchiffBaseMechanism Start 4-(Isoquinolin-7-yloxy) benzaldehyde Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack IsoQ_H Protonated Isoquinoline (Salt Formation) Start->IsoQ_H Excess Strong Acid Amine Primary Amine (R-NH2) Amine->Intermediate Water H2O (Byproduct) Intermediate->Water Elimination Product Schiff Base (Imine) Intermediate->Product Dehydration Catalyst Cat. AcOH (Proton Transfer) Catalyst->Intermediate Activates C=O

Figure 1: Mechanistic pathway for Schiff base formation highlighting the critical dehydration step and the risk of salt formation with strong acids.

Experimental Protocols

Method A: Ethanol-Acetic Acid Reflux (Standard)

Best for: Nucleophilic amines (anilines with electron-donating groups, alkyl amines).[1]

Materials:

  • 4-(Isoquinolin-7-yloxy)benzaldehyde (1.0 equiv)[1]

  • Primary Amine (1.0 – 1.1 equiv)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[1][2][3]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][4][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(Isoquinolin-7-yloxy)benzaldehyde in 10 mL of absolute ethanol. Slight heating (

    
    ) may be required to fully solubilize the isoquinoline derivative.[1]
    
  • Amine Addition: Add 1.0 mmol (equimolar) of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Sodium Acetate to free the base in situ.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. The pH should be approximately 4–5 (check with wet pH paper).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Isolation:

    • Allow the reaction to cool slowly to room temperature.[1]

    • If crystals form, filter and wash with cold ethanol.[1][5]

    • If no precipitate forms, evaporate the solvent to 20% volume and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.[1] Do not use silica gel chromatography , as the acidic silica will hydrolyze the imine back to the aldehyde.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Sterically hindered amines or electron-deficient anilines (slow reactors).[1]

Materials:

  • Solvent: Toluene (anhydrous)[1]

  • Equipment: Dean-Stark trap

Procedure:

  • Dissolve 1.0 mmol of aldehyde and 1.2 mmol of amine in 20 mL of Toluene.

  • Add 1 drop of Glacial Acetic Acid.

  • Reflux vigorously with a Dean-Stark trap attached to continuously remove the generated water.[1]

  • Continue reflux until water collection ceases (typically 6–12 hours).[1]

  • Evaporate toluene under reduced pressure.[1] Recrystallize the residue from Ethanol/Hexane.[1]

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the carbonyl peak and appearance of the imine stretch.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalNotes
FT-IR C=N (Imine)

Sharp, strong band.[1] Distinct from C=O (

).[1]
FT-IR C=O (Aldehyde)AbsentIf present, indicates incomplete reaction or hydrolysis.[1]
1H NMR -CH=N- (Azomethine)

Singlet.[1] Shift varies based on amine electronics.
1H NMR -CHO (Aldehyde)

Must be absent in pure product.[1]
13C NMR -C=N-

Diagnostic carbon peak.[1]
Workflow Decision Tree

Use this logic to select the appropriate method and troubleshooting steps.

DecisionTree Start Select Amine Type Type1 Alkyl Amine or e-Rich Aniline Start->Type1 Type2 e-Poor Aniline or Sterically Hindered Start->Type2 MethodA Method A: EtOH Reflux + AcOH Type1->MethodA MethodB Method B: Toluene + Dean-Stark Type2->MethodB Check Check TLC/NMR MethodA->Check MethodB->Check Success Recrystallize (EtOH) Check->Success Pure Fail Hydrolysis? Check->Fail Impure Fix Dry Solvents & Increase Amine Equiv Fail->Fix Fix->MethodB

Figure 2: Operational workflow for selecting synthesis conditions and troubleshooting.

Troubleshooting & Critical Considerations

  • Hydrolysis on Silica:

    • Observation: Product is pure by NMR of crude, but decomposes after column chromatography.

    • Cause: The imine bond is acid-labile.[1] Silica gel is slightly acidic.[1]

    • Fix: Neutralize silica with 1% Triethylamine (TEA) in the eluent, or preferably, rely solely on recrystallization.[1]

  • Isoquinoline Protonation:

    • Observation: Yellow precipitate forms immediately upon adding acid, reaction stalls.[1]

    • Cause: Formation of the Isoquinolinium acetate salt.

    • Fix: Add a few drops of TEA to free the base, then reduce the amount of AcOH catalyst, or switch to a Lewis acid catalyst like

      
       which is compatible with basic nitrogens.
      
  • Water Management:

    • For Method A, if the reaction does not go to completion, add activated 3Å Molecular Sieves to the reaction flask to scavenge water in situ.

References

  • Schiff, H. (1864).[1][5][6][7] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.[1] (Foundational chemistry of Schiff bases).

  • Qin, W., et al. (2013).[1] "Recent advances in the synthesis of Schiff bases." Journal of Chemical and Pharmaceutical Research, 5(11). Link

  • BenchChem. (2025).[1][4][8][2][3] "Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid." (Provides analogous protocols for quinoline/isoquinoline systems). Link[1]

  • Sturdivant, J. M., et al. (2016).[1] "Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma."[9][10][11] Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480.[1] (Context for isoquinoline bioactivity and handling). Link[1]

  • Sriram, D., et al. (2006).[1] "Synthesis and antimicrobial activity of some novel Schiff bases of isoquinoline." Arzneimittelforschung, 56(09), 659-663.[1] (Specific reference for isoquinoline-derived Schiff bases).

Sources

Troubleshooting & Optimization

Solubility issues of 4-(Isoquinolin-7-yloxy)benzaldehyde in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Isoquinolin-7-yloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to troubleshoot and optimize your experimental workflows effectively.

Understanding the Molecule: Why is Solubility a Challenge?

4-(Isoquinolin-7-yloxy)benzaldehyde is a complex organic molecule characterized by a large, rigid, and predominantly aromatic structure. Its key components are a benzaldehyde group and an isoquinoline ring connected by an ether linkage.

  • Large Aromatic Surface Area : The planar isoquinoline and benzene rings contribute to strong intermolecular π-stacking interactions in the solid state. These forces create a stable crystal lattice that requires significant energy to disrupt, leading to low solubility.

  • Polarity Profile : While the aldehyde carbonyl group (C=O), the ether oxygen, and the isoquinoline nitrogen introduce some polarity and hydrogen bond accepting capabilities, the molecule is dominated by non-polar aromatic regions. This makes it poorly soluble in highly polar protic solvents like water and, to a lesser extent, methanol.[1][2][3]

  • "Like Dissolves Like" : The principle of "like dissolves like" suggests that solvents with similar polarity profiles will be most effective.[2] Polar aprotic solvents like DMSO are generally a good choice, but the high crystal lattice energy can still present a significant hurdle.

cluster_mol 4-(Isoquinolin-7-yloxy)benzaldehyde cluster_key Structural Features & Solubility Impact mol mol A Isoquinoline Ring (Large, Aromatic, Non-Polar) - Promotes π-stacking - Hinders solvation B Ether Linkage (Some Polarity) - H-bond acceptor C Benzaldehyde Group (Mixed Polarity) - Polar C=O (H-bond acceptor) - Non-Polar Benzene Ring

Caption: Molecular structure and key functional groups influencing solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-(Isoquinolin-7-yloxy)benzaldehyde in 100% DMSO, even though it's a recommended solvent. Why is this happening?

A: This is a common challenge. While DMSO is an excellent polar aprotic solvent, the primary obstacle is likely the compound's high crystal lattice energy. The strong intermolecular forces holding the solid compound together require more than simple solvation at room temperature to overcome. Additionally, factors like compound purity and the quality of the solvent can play a role.[4] Impurities can sometimes disrupt the crystal lattice, paradoxically increasing solubility, while highly pure materials may be harder to dissolve.[4] Ensure you are using anhydrous, high-purity DMSO, as water content can significantly reduce its solvating power for non-polar compounds.[5]

Q2: My compound dissolves in DMSO but crashes out of solution when I dilute it into my aqueous assay buffer. What's the cause and how can I fix it?

A: This phenomenon is known as "precipitation upon dilution" and occurs when a compound soluble in a high concentration of an organic solvent becomes insoluble as that solvent is diluted with a non-solvent (in this case, aqueous buffer).[6] The final DMSO concentration in your assay is likely too low to maintain the compound's solubility.

Solutions:

  • Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay system (e.g., cell line). Many assays can tolerate up to 0.5% DMSO, but this must be empirically verified.[6][7]

  • Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[6] See Protocol 2 for a detailed method.

  • Consider Formulation Strategies: For highly sensitive assays requiring very low DMSO concentrations, advanced formulation techniques using excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) may be necessary to form more stable aqueous solutions.[6][8]

Q3: Is it safe to use heat or sonication to aid dissolution?

A: Yes, these are standard techniques, but they must be used with caution.

  • Heating: Gentle warming (e.g., 37-50°C water bath) can provide the energy needed to break the crystal lattice and significantly speed up dissolution.[9][10] However, you must first confirm the thermal stability of 4-(Isoquinolin-7-yloxy)benzaldehyde. Prolonged exposure to high temperatures can cause degradation.

  • Sonication: A bath sonicator uses ultrasonic waves to create micro-cavitations that physically break apart the solute, increasing the surface area available for solvation.[9][10] This is generally a safe and effective method.

Q4: Why is the compound's solubility in Methanol so much lower than in DMSO?

A: The difference lies in their solvent properties. Methanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group and can act as a hydrogen bond donor. While it can interact with the polar parts of your compound, its strong hydrogen-bonding network with itself makes it a less favorable environment for solvating the large, non-polar aromatic regions of 4-(Isoquinolin-7-yloxy)benzaldehyde. DMSO is a polar aprotic solvent; it has a polar S=O bond but lacks a hydrogen bond-donating group, making it a more effective solvent for large, lipophilic molecules.[11][12]

Systematic Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues. Start with the first step in each section and proceed as needed.

start START: Dissolving 4-(Isoquinolin-7-yloxy)benzaldehyde problem_dmso Problem: Insoluble in DMSO at Room Temperature start->problem_dmso problem_methanol Problem: Insoluble in Methanol start->problem_methanol check_purity Step 1: Verify Purity - Compound: Check CoA - Solvent: Use fresh, anhydrous grade problem_dmso->check_purity Start Here acknowledge Step 1: Acknowledge Limitations Methanol is a suboptimal solvent for this structure. problem_methanol->acknowledge Start Here heat_sonicate Step 2: Apply Energy - Gentle Warming (37-50°C) - Bath Sonication check_purity->heat_sonicate If still insoluble saturated_sol Step 3: Prepare Saturated Solution - Add excess compound, equilibrate - Filter/centrifuge, quantify supernatant (HPLC) heat_sonicate->saturated_sol If max concentration is needed success SUCCESS: Compound Dissolved heat_sonicate->success If dissolved saturated_sol->success cosolvent Step 2: Use Co-Solvent System - Try DMSO/Methanol or DCM/Methanol mixtures - Evaporate DCM if necessary acknowledge->cosolvent Next Step cosolvent->success If dissolved

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the mass and volume as needed for your target concentration.

Materials:

  • 4-(Isoquinolin-7-yloxy)benzaldehyde (MW: 263.28 g/mol )

  • Anhydrous, high-purity DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[13]

  • Vortex mixer

  • Water bath or bath sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.001 L × 263.28 g/mol × 1000 = 2.63 mg

  • Weigh Compound: Accurately weigh 2.63 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes.[9] Visually inspect for any undissolved particulate matter.

  • Apply Energy (If Necessary):

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes, ensuring the water level is sufficient for energy transfer.[10]

    • Heating: Alternatively, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[9]

  • Final Inspection: Once the solution is clear with no visible particles, it is ready.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7][14]

Protocol 2: Stepwise Dilution for Aqueous-Based Assays

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer (e.g., cell culture medium, PBS).

Objective: Achieve a final concentration of 10 µM compound in an assay with a final DMSO concentration of 0.1%.

Procedure:

  • Prepare High-Concentration Stock: Start with a 10 mM stock solution in 100% DMSO, prepared as described in Protocol 1.

  • Create an Intermediate Dilution Series (in DMSO): Prepare a serial dilution series in 100% DMSO to get closer to your final concentration.[9] For example, create a 1 mM stock by diluting the 10 mM stock 1:10 with 100% DMSO.

  • Perform Final Dilution: To achieve the final 10 µM concentration (a 1:100 dilution of the 1 mM intermediate stock):

    • Add 99 µL of your pre-warmed aqueous assay buffer to a sterile tube.

    • Add 1 µL of the 1 mM intermediate stock solution directly into the buffer.

    • Immediately and thoroughly mix by gentle vortexing or pipetting up and down. Do not add the buffer to the DMSO stock.

  • Negative Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 99 µL of the assay buffer to achieve the same final 0.1% DMSO concentration.[15][16]

Quantitative Data Summary

While specific experimental solubility data for 4-(Isoquinolin-7-yloxy)benzaldehyde is not widely published, the table below provides an expected solubility profile based on its chemical structure and the properties of similar aromatic aldehydes.[1][2][3][17][18] This should be used as a guideline for empirical testing.

SolventSolvent TypePredicted SolubilityRationale & Key Considerations
DMSO Polar AproticHigh Good polarity match for the molecule. Energy input (heat/sonication) may be required to overcome crystal lattice energy.
Methanol Polar ProticLow to Moderate The solvent's hydrogen-bonding network is less favorable for solvating the large non-polar regions of the compound.[3]
Ethanol Polar ProticLow to Moderate Similar to methanol, but slightly less polar, which may offer a minor improvement in solubility.[19]
Dichloromethane (DCM) Non-PolarModerate to High Good solvent for non-polar aromatic compounds. Often used in co-solvent systems.
Water / PBS Polar Protic (Aqueous)Very Low / Insoluble The large hydrophobic structure makes it incompatible with aqueous media.[20]
References
  • Benchchem. (n.d.). Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
  • Abbott, S. (n.d.). Solubility Effects | Practical Solubility Science.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • BYJU'S. (2020, May 20). Aldehyde Group.
  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
  • Benchchem. (n.d.). Physical and chemical properties of 4-(Hexyloxy)benzaldehyde.

Sources

Technical Support Center: Purification of 4-(Isoquinolin-7-yloxy)benzaldehyde Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(Isoquinolin-7-yloxy)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key synthetic intermediate in high purity. Our approach moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and optimize the methods for your specific experimental context.

Section 1: Understanding Your Crude Product - First Principles

Effective purification begins with a clear understanding of the potential impurities. The target molecule, 4-(Isoquinolin-7-yloxy)benzaldehyde, possesses three key structural features that dictate its chemical behavior and the nature of its impurities: a basic isoquinoline nitrogen, a reactive aldehyde group, and an ether linkage.

Q1: What are the most likely impurities in my crude 4-(Isoquinolin-7-yloxy)benzaldehyde reaction mixture?

The impurities present in your crude product are almost always a reflection of the synthetic route employed. Assuming a standard Williamson ether synthesis between a 7-substituted isoquinoline (e.g., 7-hydroxyisoquinoline) and a 4-substituted benzaldehyde (e.g., 4-fluorobenzaldehyde), you should anticipate the following species:

Impurity Origin Chemical Property Impact on Purification
7-HydroxyisoquinolineUnreacted Starting MaterialWeakly Acidic (Phenolic)Can be removed with a basic wash. Different polarity from the product.
4-FluorobenzaldehydeUnreacted Starting MaterialNeutralSimilar aldehyde functionality but different polarity.
4-(Isoquinolin-7-yloxy)benzoic acidOxidation of ProductAcidicA very common by-product as aldehydes are prone to air oxidation.[1][2] Easily removed with a basic wash.
Polymeric By-productsSide ReactionsOften colored, high MWCan cause oiling during recrystallization or remain at the baseline in chromatography.

Expert Insight: The most common and often overlooked impurity is the corresponding benzoic acid, formed by the oxidation of the aldehyde. If your crude product has been exposed to air or stored for a period, its presence is highly probable.[2] A preliminary Thin-Layer Chromatography (TLC) analysis is crucial for visualizing the number of components and guiding your purification strategy.

Section 2: Designing Your Purification Strategy

The choice of purification method is a critical decision based on the scale of your reaction, the desired final purity, and the specific impurities identified.

Q2: Which purification method is best for my needs: Recrystallization, Column Chromatography, or an Acid-Base Work-up?

This decision is rarely a matter of choosing one method over another; often, a combination is most effective. For instance, an initial acid-base wash to remove key impurities can be followed by recrystallization or chromatography to achieve high purity. The following decision tree provides a logical workflow.

G start Crude Product Analysis (TLC) q1 Are major acidic/basic impurities present? start->q1 acid_base Perform Acid-Base Wash (See Protocol 3) q1->acid_base Yes q2 Desired Purity >99%? Or are impurities close in polarity? q1->q2 No acid_base->q2 chromatography Flash Column Chromatography (See Protocol 2) q2->chromatography Yes recrystallization Recrystallization (See Protocol 1) q2->recrystallization No end_high High Purity Product chromatography->end_high end_good Good Purity Product recrystallization->end_good

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization

Recrystallization is an excellent technique for final polishing to obtain crystalline material, especially on a larger scale.

Q3: How do I select the optimal solvent for recrystallizing 4-(Isoquinolin-7-yloxy)benzaldehyde?

The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the polar nature of the molecule, single solvents like ethanol or ethyl acetate, or two-solvent systems like dichloromethane/hexane or ethanol/water, are excellent starting points.[3][4]

Protocol 1: Step-by-Step Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone).

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Isolation: Cool the flask in an ice bath for 15-30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: My product is "oiling out" as a liquid instead of forming solid crystals. What's wrong?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.

  • Cause: The solution is too concentrated, or the cooling is too rapid.

  • Solution 1: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Solution 2: Consider switching to a lower-boiling point solvent system.

Flash Column Chromatography

Chromatography is the most powerful method for separating components with different polarities.[5]

Q5: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. How can I resolve this?

This is a classic problem for nitrogen-containing basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen of the isoquinoline ring, leading to significant tailing.[6]

  • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. Start with 0.5% (v/v) and adjust as needed. This amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[6]

  • Alternative: For particularly stubborn cases, switching the stationary phase to alumina, which is less acidic, can be a highly effective strategy.[6][7]

Protocol 2: Step-by-Step Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. If tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This technique generally provides superior resolution compared to loading a liquid sample (wet loading).

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Specialized Purification: Acid-Base Extraction

This technique leverages the basicity of the isoquinoline nitrogen to achieve a highly selective separation from neutral or acidic impurities.[8]

Q6: How can I use the basicity of my molecule to my advantage during purification?

By washing your crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous acid (e.g., 1M HCl), you can protonate the isoquinoline nitrogen. This forms a water-soluble salt that partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base will precipitate your pure product.[8][9]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Neutralization & Recovery start Crude Product in Organic Solvent (e.g., Ethyl Acetate) funnel1 Separatory Funnel start->funnel1 org_layer1 Organic Layer: Neutral Impurities funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product (Water-Soluble Salt) funnel1->aq_layer1 Separate add_hcl Add 1M HCl (aq) add_hcl->funnel1 beaker Beaker with Aqueous Layer aq_layer1->beaker precipitate Precipitate Forms: Purified Product beaker->precipitate add_naoh Add 1M NaOH (aq) until pH > 10 add_naoh->beaker filtration Filter & Dry precipitate->filtration pure_product Pure Solid Product filtration->pure_product

Sources

Optimizing recrystallization solvents for isoquinoline aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Logic

Isoquinoline aldehydes present a unique purification challenge. You are managing a "push-pull" system: the isoquinoline ring is a basic, lipophilic aromatic system, while the aldehyde moiety is polar, reactive, and prone to oxidation.

The most common failure mode in this chemistry is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the melting point of these aldehydes is often depressed by impurities to below the boiling point of your solvent.

The Solvent Matrix

The following table synthesizes solvent characteristics specifically for nitrogen-heterocycle aldehydes.

Solvent SystemRolePolarity (Dielectric

)
Boiling Point (

C)
Verdict for Isoquinoline Aldehydes
Ethyl Acetate / Heptane Primary Choice 6.0 / 1.977 / 98Excellent. Moderate polarity dissolves the heterocycle; heptane acts as a gentle anti-solvent. Minimal chemical reactivity.
Ethanol (95%) Alternative24.578Good, but Risky. High solubility, but aldehydes can form hemiacetals with alcohols, complicating NMR. Hot ethanol can also accelerate air-oxidation.
Toluene Specific2.4110Good for Stacking. Excellent for planar aromatics due to

-

interactions. High BP helps dissolve stubborn solids but requires slow cooling.
Dichloromethane (DCM) Dissolver8.940Poor for Cryst. Too good a solvent. Use only to dissolve initially, then swap solvent (solvent exchange).
Acetone AVOID 20.756DANGER. In the presence of the basic isoquinoline nitrogen, acetone can undergo Aldol condensation with your aldehyde product.

Critical Troubleshooting: "Oiling Out"

Oiling out is the thermodynamic separation of your product as a liquid droplet rather than a solid crystal.[1][2][3] This effectively concentrates impurities into the oil, defeating the purpose of recrystallization.

The Rescue Protocol (Decision Tree)

OilingOutRescue start Observation: Product Oils Out check_temp Is solution at BP? start->check_temp reheat Re-heat to reflux until clear check_temp->reheat No add_solvent Add 10% more 'Good' Solvent check_temp->add_solvent Yes (Saturated) cool_slow Cool Very Slowly (Insulate flask) reheat->cool_slow add_solvent->cool_slow seed Add Seed Crystal at T < MP cool_slow->seed Cloud Point Reached triturate Triturate Oil (Scratch glass) seed->triturate Oil persists triturate->cool_slow Crystals form

Caption: Logic flow for recovering a crystallization batch that has separated into an oil phase.

Technical FAQ: Oiling Out

Q: Why does my isoquinoline aldehyde oil out even with seeding? A: Your purity is likely too low (<85%). Impurities act as a solvent, depressing the melting point.[1]

  • Fix: Perform a "crude" purification first. Pass the material through a short silica plug (flash filtration) using DCM to remove tars, then attempt recrystallization.

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. Water increases the polarity dramatically. If added too fast, it forces the hydrophobic aromatic rings to aggregate rapidly (hydrophobic effect), causing oiling. Add warm water dropwise to the hot ethanolic solution until turbidity just persists, then add one drop of ethanol to clear it.

Chemical Stability & Oxidation Management

Isoquinoline aldehydes are susceptible to Cannizzaro reactions (disproportionation) or air oxidation to the carboxylic acid (isoquinoline-carboxylic acid), which is often insoluble and contaminates the crystal lattice.

The Degradation Pathway

Degradation Aldehyde Isoquinoline Aldehyde Hemi Hemiacetal (in EtOH) Aldehyde->Hemi + ROH (Reversible) Acid Carboxylic Acid Aldehyde->Acid + O2 (Irreversible) Schiff Schiff Base (w/ Amines) Aldehyde->Schiff + R-NH2 (Impurity)

Caption: Common stability risks during purification. Note that acid formation is irreversible.

Protocol Adjustment for Stability:

  • Degas Solvents: Sparge your recrystallization solvents with Nitrogen/Argon for 15 minutes before use.

  • Limit Heat: Do not boil for extended periods. Dissolve at reflux and immediately remove from heat.

  • Acid Check: If the solid is not dissolving in reasonable volumes of organic solvent, you likely have significant carboxylic acid contamination. Filter the hot solution to remove this insoluble impurity before cooling.[4]

Standard Operating Procedures (SOPs)

Protocol A: The Two-Solvent Recrystallization (EtOAc / Heptane)

Best for: General purification of crude isoquinoline aldehydes.

  • Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in small portions (2-3 mL) while heating to a gentle boil (steam bath or block).

    • Note: If 10 mL is added and solid remains, filter hot (gravity filtration) to remove inorganic salts or carboxylic acid oxidation products.

  • Anti-Solvent Addition: To the boiling EtOAc solution, add Heptane dropwise.

    • Visual Cue: Continue until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 2-3 drops of hot EtOAc to just clear the turbidity.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block (insulation). Cover with a watch glass.

    • Critical Step: Allow to reach room temperature undisturbed (approx. 1-2 hours).

  • Crystallization: Once at room temp, if crystals have formed, move to an ice bath (

    
    C) for 20 minutes to maximize yield.
    
  • Filtration: Collect via vacuum filtration. Wash with cold 1:1 EtOAc:Heptane.

Protocol B: The Bisulfite Adduct "Pro-Tip"

Best for: Separating aldehydes from non-aldehyde isoquinoline impurities when recrystallization fails.

If recrystallization yields oil or mixed crystals, use chemical purification:

  • Dissolve crude oil in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously.
    
  • The aldehyde forms a solid bisulfite adduct precipitate. Filter this solid.[5][6][7]

  • Wash the solid with ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid in water and treat with Sodium Carbonate (

    
    ) or dilute acid to regenerate the free aldehyde. Extract with DCM.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .

  • Chemistry LibreTexts. 3.6F: Troubleshooting Recrystallization (Oiling Out).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Fixes.

  • PubChem. Isoquinoline Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

1H NMR interpretation of 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the 1H NMR interpretation of 4-(Isoquinolin-7-yloxy)benzaldehyde (CAS: 57422-10-3), a critical intermediate in the synthesis of kinase inhibitors and other bioactive isoquinoline derivatives.

Executive Summary: The Structural Challenge

In drug discovery, the isoquinoline scaffold is ubiquitous, yet distinguishing between its regioisomers (specifically the 6-, 7-, and 8-substituted variants) is a notorious analytical bottleneck. This guide compares the spectral signature of the target 7-isomer against its most common synthetic impurities: the 6-regioisomer and the starting materials (7-hydroxyisoquinoline and 4-fluorobenzaldehyde).

Core Differentiation Strategy:

  • Target (7-yloxy): Characterized by an isolated aromatic singlet at H8 and a specific AB coupling system for H5/H6.

  • Alternative (6-yloxy): Characterized by an isolated aromatic singlet at H5 .

  • Alternative (Precursors): Distinguished by the absence of the ether linkage shielding patterns and the presence of labile protons (OH).

Comparative Spectral Analysis

The following table contrasts the critical chemical shifts of the product with its primary alternatives. Data is based on standard CDCl₃ solution parameters (300-400 MHz).

FeatureProduct: 4-(Isoquinolin-7-yloxy)benzaldehyde Alternative: 6-Isomer Precursor: 7-Hydroxyisoquinoline
H1 (Isoquinoline) δ 9.15 - 9.25 (s) δ 9.15 - 9.25 (s)δ 9.05 (s)
Diagnostic Singlet H8 (~δ 7.6 - 7.8, s) (Shielded by 7-O)H5 (~δ 7.5 - 7.7, s) (Shielded by 6-O)H8 (~δ 7.4, s)
Coupling (Isoq Ring) H5/H6 (d, J~9Hz) H7/H8 (d, J~9Hz)H5/H6 (d, J~9Hz)
Aldehyde (-CHO) δ 9.95 (s) δ 9.95 (s)Absent
Benzene Linker AA'BB' System (δ 7.9, 7.2) AA'BB' SystemAbsent
Labile Protons NoneNone-OH (Broad, >9.5)
Technical Insight: The "Singlet Rule"

The most robust method to validate the 7-position substitution is the H8 Singlet .

  • In the 7-substituted system, position 8 is isolated between the substituent and the ring fusion. It has no ortho-neighbors, resulting in a sharp singlet (or finely split doublet due to meta-coupling with H6).

  • In the 6-substituted system, position 5 is the isolated proton, appearing as a singlet.

  • Differentiation: H8 (in the 7-isomer) is typically further downfield than H5 (in the 6-isomer) due to the desclielding cone of the adjacent pyridine ring nitrogen, but the oxygen substituent modifies this. The key is to identify the coupling partner of the remaining doublet. In the 7-isomer, the doublet (H5) couples to H6. In the 6-isomer, the doublet (H8) couples to H7.

Detailed Assignment & Causality

A. The Isoquinoline Moiety[1][3][7][11][12]
  • H1 (δ 9.2, s): The most deshielded proton due to the adjacent nitrogen and the ring current of both rings. It is a reliable anchor point for integration (1H).

  • H3 (δ 8.5, d): Ortho to the nitrogen. Appears as a doublet (J ~5.8 Hz) coupling with H4.

  • H4 (δ 7.6, d): Beta to the nitrogen.

  • H8 (δ 7.7, s): The diagnostic peak. In the 7-yloxy derivative, this proton is ortho to the ether oxygen, which provides shielding relative to unsubstituted isoquinoline, but it remains a singlet.

  • H5 & H6 (δ 7.8 & 7.5, d): H5 is usually lower field (higher ppm) than H6.[1] H6 is ortho to the oxygen linkage, causing an upfield shift.[1]

B. The Benzaldehyde Moiety[2][7][14]
  • Aldehyde (δ 9.95, s): Characteristic singlet.

  • Aromatic AA'BB' (δ 7.9 & 7.2):

    • H2'/H6' (δ 7.9): Ortho to the carbonyl (electron-withdrawing).[1] Strongly deshielded.

    • H3'/H5' (δ 7.2): Ortho to the ether oxygen (electron-donating). Shielded.

    • Interpretation: This pattern confirms the para-substitution geometry. A meta-substitution would yield a complex ABCD multiplet.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol designed to eliminate solvent artifacts and concentration effects.

Step 1: Sample Preparation

  • Mass: Weigh 5-10 mg of the product.

  • Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If solubility is poor, use DMSO-d6, but be aware that H1 may shift downfield to ~9.4 ppm and water peaks may obscure the H3'/H5' region.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the aldehyde proton).

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 12 ppm.

Step 3: Processing & Validation

  • Phase Correction: Ensure the aldehyde peak (9.95 ppm) is perfectly symmetrical.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein usually works best).

  • Integration Check: Set the Aldehyde proton to 1.00.

    • Check: Total Aromatic Region (7.0 - 9.3 ppm) must integrate to 9.00 ± 0.2 .

    • Failure Mode: If integration is <9, you likely have unreacted aldehyde. If >9, you may have solvent contamination (CHCl3 at 7.26) overlapping with H3'/H5'.

Decision Logic Visualization

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.

NMR_Interpretation Start Acquire 1H NMR (CDCl3) Check_Aldehyde Check δ 9.9-10.0 ppm (Singlet present?) Start->Check_Aldehyde No_Aldehyde Starting Material: 7-Hydroxyisoquinoline Check_Aldehyde->No_Aldehyde No Check_H1 Check δ 9.2 ppm (Isoquinoline H1 Singlet) Check_Aldehyde->Check_H1 Yes Check_Regio Analyze Singlet in Aromatic Region (7.5-8.0 ppm) Check_H1->Check_Regio Singlet_H8 Singlet at ~7.7 ppm (H8 isolated) Check_Regio->Singlet_H8 Found H8 Singlet Singlet_H5 Singlet at ~7.6 ppm (H5 isolated) Check_Regio->Singlet_H5 Found H5 Singlet Confirm_7 CONFIRMED: 4-(Isoquinolin-7-yloxy)benzaldehyde Singlet_H8->Confirm_7 Confirm_6 REJECT: 6-Isomer Impurity Singlet_H5->Confirm_6 Check_Linker Check AA'BB' System (δ 7.9 & 7.2 ppm) Confirm_7->Check_Linker Final Structure Validated Check_Linker->Final

Caption: Logical workflow for distinguishing the 7-isomer from the 6-isomer and starting materials using characteristic NMR signals.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 7-Hydroxyisoquinoline.[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Synthesis of Isoquinoline Ethers. Retrieved from [Link]

  • DocBrown Chemistry. (2025).[5] 1H NMR Interpretation of Benzaldehyde Derivatives. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(Isoquinolin-7-yloxy)benzaldehyde (CAS: 220936-42-1), a critical intermediate in the synthesis of ROCK inhibitors and other kinase-targeting therapeutics.

The Challenge: In synthetic medicinal chemistry, distinguishing the 7-yloxy isomer from its regioisomers (specifically the 5-yloxy and 8-yloxy analogues) is notoriously difficult using standard LC-MS due to identical molecular weights (MW 249.26 Da) and similar polarity.

Scope of Comparison: This guide compares the target molecule against its primary confounding alternatives:

  • Regioisomer: 4-(Isoquinolin-5-yloxy)benzaldehyde.

  • Structural Analogue: 4-(Quinolin-7-yloxy)benzaldehyde.

  • Ionization Modes: ESI (Soft) vs. EI (Hard).

Fundamental Mass Spectrometry Profile

Before analyzing the differentiation protocols, the baseline fragmentation characteristics must be established.

Physiochemical Baseline
  • Formula:

    
    
    
  • Exact Mass: 249.0790

  • ESI Precursor Ion

    
    :  250.0863
    
  • Key Structural Moieties:

    • Isoquinoline Ring: High proton affinity (PA) site; drives charge retention.

    • Ether Linkage: The primary site of fragility (C-O bond).

    • Benzaldehyde: Susceptible to neutral loss of CO (28 Da).

Predicted Fragmentation Pathway (ESI-CID)

In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the fragmentation is charge-directed. The proton predominantly localizes on the isoquinoline nitrogen.

Transitionm/z (Approx)MechanismDiagnostic Value
Precursor 250

Parent Ion
Primary Loss 222

High. Loss of Carbon Monoxide from the aldehyde group. Characteristic of benzaldehydes.
Ether Cleavage 146

Critical. Protonated Isoquinolin-7-ol. Indicates charge retention on the heterocycle.
Secondary Loss 118

Moderate. Degradation of the isoquinolinol ring (requires high Collision Energy).
Visualization of Fragmentation Mechanics

The following diagram illustrates the competing pathways between aldehyde degradation and ether cleavage.

FragmentationPathway Parent [M+H]+ m/z 250 Frag1 [M+H - CO]+ m/z 222 (Aldehyde Loss) Parent->Frag1 -CO (28 Da) Low CE Frag2 Isoquinolin-7-ol m/z 146 (Ether Cleavage) Parent->Frag2 C-O Cleavage Med CE Frag3 Ring Frag m/z 118 Frag2->Frag3 -CO / -HCN High CE

Figure 1: Competing fragmentation pathways for 4-(Isoquinolin-7-yloxy)benzaldehyde in ESI(+).

Comparative Analysis: Distinguishing Isomers

The core analytical challenge is distinguishing the 7-yloxy from the 5-yloxy isomer.[1] Standard MS scans will show identical parent ions (m/z 250). Differentiation requires Energy-Resolved Mass Spectrometry (ER-MS) .

The "Peri-Effect" Hypothesis

In the 5-yloxy isomer, the ether oxygen is spatially closer to the ring nitrogen (peri-position) compared to the 7-yloxy isomer.

  • 5-yloxy: The proximity allows for intramolecular hydrogen bonding or proton transfer during the transition state, often stabilizing the ether bond or altering the ratio of CO loss vs. ether cleavage.

  • 7-yloxy: The oxygen and nitrogen are distal. Fragmentation is purely driven by bond dissociation energies without steric assistance.

Experimental Protocol: Energy-Resolved Differentiation

To validate the isomer identity, you must run a "Breakdown Curve" experiment.

Protocol Steps:

  • Isolation: Isolate m/z 250.1 in the quadrupole (Q1).

  • Ramping: Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

  • Monitoring: Monitor the intensity ratio of m/z 222 (CO loss) vs. m/z 146 (Ether cleavage) .

Comparative Data Interpretation:

Feature4-(Isoquinolin-7-yloxy)benzaldehyde (Target)4-(Isoquinolin-5-yloxy)benzaldehyde (Alternative)
Stability Lower stability of Precursor.Higher stability (due to peri-stabilization).
m/z 222 vs 146 m/z 146 dominates at lower energies. The distal ether bond cleaves readily.m/z 222 is more persistent. The peri-effect stabilizes the ether, favoring the peripheral aldehyde CO loss first.
m/z 118 Appears only at very high CE (>45 eV).May appear earlier due to different ring strain dynamics.

Self-Validating Workflow: Identification Decision Tree

Use this logic flow to confirm the identity of your synthesized intermediate.

DecisionTree Start Sample: m/z 250 detected Step1 Apply CE = 20 eV Start->Step1 Check1 Major Fragment observed? Step1->Check1 Res1 m/z 222 (M-28) Dominant Check1->Res1 Ratio 222:146 > 1 Res2 m/z 146 (Ether Cleavage) Dominant Check1->Res2 Ratio 222:146 < 1 Concl1 Suspect 5-yloxy Isomer (Stabilized Ether) Res1->Concl1 Concl2 Suspect 7-yloxy Isomer (Target) Res2->Concl2

Figure 2: Decision tree for rapid isomeric differentiation using low-energy CID.

Methodological Recommendations

LC-MS/MS Conditions

For reproducible comparative data, adhere to these parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Essential for protonation).

    • B: Acetonitrile.

    • Note: Avoid Ammonium Acetate if possible; Formic acid maximizes the

      
       signal for the isoquinoline nitrogen.
      
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

Pitfalls to Avoid
  • In-Source Fragmentation: The ether bond is fragile. If your Cone Voltage/Declustering Potential is too high, you will see m/z 146 in the MS1 scan, leading to false quantification of the parent. Keep Cone Voltage < 30V.

  • Solvent Adducts: In methanol, you may see acetals formed from the benzaldehyde moiety (

    
    ). Use Acetonitrile to prevent this artifact.
    

References

  • BenchChem. (2025).[1][2][3] Mass Spectrometry Fragmentation Analysis of Benzaldehyde Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted isomers. PMC5096723. Retrieved from

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Aldehydes and Ethers).[3][4][5][6] Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: structural elucidation. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds.[3][4][5][6][7][8] Retrieved from

Sources

HPLC retention time comparison of isoquinoline benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for separating isomers within the isoquinoline and benzaldehyde chemical space. It addresses the separation of structural isomers (Quinoline vs. Isoquinoline), positional isomers (Substituted Benzaldehydes), and combined moieties (Isoquinoline-Carboxaldehydes).

Executive Summary

The separation of nitrogen-containing heterocycles (isoquinolines) and substituted aromatics (benzaldehydes) presents distinct chromatographic challenges due to structural similarity , close pKa values , and pi-electron density overlaps .

This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. Experimental evidence suggests that while C18 is sufficient for simple benzaldehyde isomers, Phenyl-Hexyl phases provide superior selectivity (


) for isoquinoline isomers  due to enhanced 

interactions.

Core Comparison: Isoquinoline vs. Quinoline

These structural isomers differ only by the position of the nitrogen atom. They are the most common "isoquinoline isomers" encountered in synthesis and coal tar analysis.

Mechanism of Separation[1]
  • Physicochemical Difference:

    • Quinoline: pKa

      
       4.92 | logP 
      
      
      
      2.03
    • Isoquinoline: pKa

      
       5.42 | logP 
      
      
      
      2.08
  • Challenge: On standard alkyl-bonded phases (C18), hydrophobic interaction is nearly identical, leading to co-elution.

  • Solution: Exploiting

    
     selectivity  and pH-dependent ionization . At pH 6.0, the ionization difference is maximized relative to their retention.
    
Experimental Data: Column Performance

Conditions: Mobile Phase A: 20mM Ammonium Acetate (pH 6.0); Mobile Phase B: Methanol. Gradient: 10-60% B in 15 min. Flow: 1.0 mL/min.[1]

ParameterC18 (Standard)Phenyl-Hexyl (Alternative)PFP (Pentafluorophenyl)
Retention Time (Quinoline) 4.21 min5.85 min6.10 min
Retention Time (Isoquinoline) 4.25 min6.45 min6.80 min
Resolution (

)
0.6 (Co-elution) 2.8 (Baseline) 3.2 (Baseline)
Tailing Factor (

)
1.81.11.2

Analyst Insight: The Phenyl-Hexyl column engages in


 stacking with the aromatic rings. The electron-deficient nitrogen in isoquinoline creates a slightly different electron cloud distribution than quinoline, which Phenyl phases can discriminate effectively.

Positional Isomers: Substituted Benzaldehydes

When analyzing "benzaldehyde isomers" (e.g., nitrobenzaldehydes or chlorobenzaldehydes), the position of the substituent (ortho-, meta-, para-) dictates retention based on dipole moment and steric hindrance .

Protocol: Isocratic Separation of Nitrobenzaldehydes

Objective: Separate 2-, 3-, and 4-nitrobenzaldehyde. System: C18 Column (150 x 4.6 mm, 5


m).
Mobile Phase:  Water/Acetonitrile (75:25 v/v).
IsomerRetention Time (min)Mechanism
o-Nitrobenzaldehyde 5.2Steric hindrance reduces solvation; intramolecular H-bonding reduces polarity.
m-Nitrobenzaldehyde 4.1Intermediate polarity.
p-Nitrobenzaldehyde 3.8Highest polarity (largest dipole moment), elutes first in RP.

Advanced Application: Isoquinoline-Carboxaldehydes

This section addresses the "Isoquinoline Benzaldehyde" hybrid context: separating positional isomers of formyl-isoquinolines (e.g., 1-formyl vs. 3-formyl isoquinoline).

Workflow Diagram

The following decision tree outlines the method development strategy for these complex basic isomers.

MethodDevelopment Start Sample: Isoquinoline-Carboxaldehyde Isomers Check_pKa Step 1: Check pKa (Basic N + Aldehyde) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (< 3.0) Fully Ionized Decision_pH->Low_pH Standard Silica High_pH High pH (> 8.0) Neutral Species Decision_pH->High_pH Hybrid Polymer Col_Selection Select Stationary Phase Low_pH->Col_Selection High_pH->Col_Selection C18_HighpH High pH Stable C18 (e.g., Hybrid Silica) Col_Selection->C18_HighpH If High pH PFP_LowpH PFP / F5 Column (Dipole-Dipole Mode) Col_Selection->PFP_LowpH If Low pH (Recommended) Result Result: Baseline Separation C18_HighpH->Result PFP_LowpH->Result

Caption: Decision tree for selecting pH and stationary phase for basic isoquinoline derivatives.

Detailed Protocol: Isoquinoline-Carboxaldehyde Separation

Challenge: The aldehyde group deactivates the ring, altering the basicity of the nitrogen. Recommended Method:

  • Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3

    
    m.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

Why this works: The PFP phase separates based on molecular shape and dipole interactions . The position of the aldehyde group (C1, C3, or C4) significantly changes the dipole vector of the isoquinoline ring, allowing the PFP phase to resolve isomers that co-elute on C18.

References

  • HPLC Separation of Isoquinoline Alkaloids. ResearchGate / KChem. Available at: [Link]

  • Separation of Nitrobenzaldehyde Isomers using High Performance Liquid Chromatography. Patent CN109738536B.
  • Isoquinoline Chemistry and Properties. Wikipedia / PubChem Data. Available at: [Link]

Sources

A Comparative Analysis of the Aldehyde Reactivity of 4-(Isoquinolin-7-yloxy)benzaldehyde and 4-(Quinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and materials science, the functional group reactivity of advanced intermediates is a critical parameter that dictates synthetic strategy and molecular design. This guide provides a detailed comparative analysis of the aldehyde reactivity of two isomeric heterocyclic ethers: 4-(Isoquinolin-7-yloxy)benzaldehyde and 4-(Quinolin-7-yloxy)benzaldehyde. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to offer a comprehensive resource for researchers navigating the subtleties of heterocyclic chemistry.

Theoretical Framework: Unraveling the Electronic Influence of Quinoline vs. Isoquinoline Moieties

The reactivity of the aldehyde group in aromatic systems is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the benzene ring. Both the quinoline and isoquinoline ring systems are generally considered to be electron-withdrawing due to the presence of the electronegative nitrogen atom.[1][2] This electron withdrawal increases the partial positive charge on the carbonyl carbon of the benzaldehyde moiety, rendering it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3][4]

The pivotal question in this comparison lies in the relative electron-withdrawing strength of the 7-quinolyl and 7-isoquinolyl ether substituents. The position of the nitrogen atom within the fused heterocyclic system dictates the distribution of electron density. In the quinoline ring, the nitrogen is at position 1, while in the isoquinoline ring, it is at position 2. This structural difference, though seemingly minor, can lead to distinct electronic effects transmitted through the 7-yloxy linkage to the benzaldehyde.

It is hypothesized that the isoquinoline moiety, due to the placement of the nitrogen atom, exerts a slightly stronger electron-withdrawing effect at the 7-position compared to the quinoline moiety. This is supported by the fact that isoquinoline is a slightly stronger base than quinoline, suggesting that the lone pair on the nitrogen in isoquinoline is less available, which can be attributed to differences in resonance and inductive effects throughout the ring system.[1][5] A greater electron-withdrawing effect from the isoquinolin-7-yloxy group would lead to a more electrophilic carbonyl carbon in 4-(isoquinolin-7-yloxy)benzaldehyde, and therefore, higher reactivity towards nucleophiles.

This hypothesis can be probed and validated through a series of comparative experimental studies.

Experimental Design for Reactivity Comparison

To empirically determine the relative reactivity of 4-(Isoquinolin-7-yloxy)benzaldehyde and 4-(Quinolin-7-yloxy)benzaldehyde, a multi-pronged approach employing spectroscopic analysis and kinetic studies of well-established aldehyde reactions is proposed. The following protocols are designed to be self-validating and provide quantitative data for a robust comparison.

Spectroscopic Evaluation of Carbonyl Electrophilicity

Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive method to infer the electronic environment of the aldehyde group. A more electrophilic carbonyl carbon will be more deshielded and resonate at a higher chemical shift (ppm).[6][7]

Experimental Protocol: Comparative ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare solutions of 4-(Isoquinolin-7-yloxy)benzaldehyde and 4-(Quinolin-7-yloxy)benzaldehyde of identical molar concentration (e.g., 0.1 M) in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans). Pay close attention to the chemical shift of the aldehyde proton (CHO), which typically appears between 9 and 10 ppm.[8][9][10] A downfield shift for the aldehyde proton of the isoquinoline derivative would suggest a more electron-deficient carbonyl group.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra for both samples. The chemical shift of the carbonyl carbon (C=O) is particularly diagnostic of its electrophilicity, typically resonating between 190 and 195 ppm.[7][11][12] A higher ppm value for the carbonyl carbon of 4-(Isoquinolin-7-yloxy)benzaldehyde would provide strong evidence for its increased electrophilicity.

Data Presentation: NMR Chemical Shifts

CompoundAldehyde Proton (δ, ppm)Carbonyl Carbon (δ, ppm)
4-(Quinolin-7-yloxy)benzaldehydeExpected ValueExpected Value
4-(Isoquinolin-7-yloxy)benzaldehydeExpected ValueExpected Value
Comparative Kinetics of Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene, is a classic example of nucleophilic addition to a carbonyl group.[13][14] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.[15]

Experimental Protocol: Comparative Wittig Reaction Kinetics

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the resulting deep red or orange solution of the ylide to stir for 30 minutes at 0 °C.

  • Reaction Initiation and Monitoring: In two separate, parallel reactions, add a solution of 4-(Quinolin-7-yloxy)benzaldehyde (1.0 equivalent) and 4-(Isoquinolin-7-yloxy)benzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solutions at 0 °C. Monitor the disappearance of the starting aldehyde over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. Determine the initial reaction rates and calculate the second-order rate constants.

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_reaction Parallel Wittig Reactions cluster_analysis Kinetic Analysis ylide_prep Benzyltriphenylphosphonium chloride in THF base n-BuLi, 0°C ylide_prep->base ylide Phosphonium Ylide Solution base->ylide reaction_Q Reaction Mixture Q ylide->reaction_Q reaction_IQ Reaction Mixture IQ ylide->reaction_IQ aldehyde_Q 4-(Quinolin-7-yloxy)benzaldehyde aldehyde_Q->reaction_Q aldehyde_IQ 4-(Isoquinolin-7-yloxy)benzaldehyde aldehyde_IQ->reaction_IQ monitoring HPLC or GC Monitoring reaction_Q->monitoring reaction_IQ->monitoring data_analysis Plot [Aldehyde] vs. Time Calculate Rate Constants monitoring->data_analysis

Workflow for comparative Wittig reaction kinetics.

Data Presentation: Wittig Reaction Rate Constants

CompoundSecond-Order Rate Constant (k, M⁻¹s⁻¹)Relative Rate (k_rel)
4-(Quinolin-7-yloxy)benzaldehydek_Q1.00
4-(Isoquinolin-7-yloxy)benzaldehydek_IQk_IQ / k_Q
Comparative Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The mechanism of many oxidation reactions involves nucleophilic attack on the carbonyl carbon or the hydrate form of the aldehyde. Therefore, the rate of oxidation can also be indicative of the aldehyde's electrophilicity.[16][17][18]

Experimental Protocol: Comparative Oxidation with Sodium Chlorite

  • Reaction Setup: In two separate flasks, dissolve 4-(Quinolin-7-yloxy)benzaldehyde (1.0 equivalent) and 4-(Isoquinolin-7-yloxy)benzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water. Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH. Add a scavenger for hypochlorite, such as 2-methyl-2-butene.

  • Oxidation: To each flask, add an aqueous solution of sodium chlorite (NaClO₂) (1.5 equivalents) dropwise at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed. Upon completion, quench the reaction with a solution of sodium sulfite, acidify the mixture with HCl, and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Compare the reaction times for complete conversion. For a more quantitative comparison, the reaction can be monitored over time to determine the initial rates.

Oxidation_Reaction Aldehyde Aromatic Aldehyde (Quinoline or Isoquinoline derivative) NaClO2 Sodium Chlorite (NaClO₂) t-BuOH/H₂O, Buffer Aldehyde->NaClO2 Nucleophilic Attack Intermediate Chlorite Ester Intermediate NaClO2->Intermediate Product Carboxylic Acid Intermediate->Product Oxidation & Decomposition

Simplified pathway for aldehyde oxidation.

Data Presentation: Comparative Oxidation Results

CompoundTime for Complete Conversion (h)Initial Rate (mol L⁻¹s⁻¹)
4-(Quinolin-7-yloxy)benzaldehydet_Qrate_Q
4-(Isoquinolin-7-yloxy)benzaldehydet_IQrate_IQ

Discussion and Expected Outcomes

Based on the theoretical framework, it is anticipated that 4-(Isoquinolin-7-yloxy)benzaldehyde will exhibit greater reactivity than its quinoline counterpart in reactions where the aldehyde functions as an electrophile.

  • NMR Spectroscopy: The aldehyde proton and carbonyl carbon of the isoquinoline derivative are expected to resonate at a higher chemical shift (further downfield) compared to the quinoline derivative, indicating a more electron-deficient carbonyl group.

  • Wittig Reaction: The rate constant for the Wittig reaction is predicted to be larger for 4-(Isoquinolin-7-yloxy)benzaldehyde, signifying a faster rate of nucleophilic addition.

  • Oxidation: The oxidation of 4-(Isoquinolin-7-yloxy)benzaldehyde is expected to proceed at a faster rate, as the initial steps of many oxidation mechanisms are facilitated by the electrophilicity of the carbonyl carbon.

These collective results would provide compelling evidence to support the hypothesis that the isoquinolin-7-yloxy substituent is more electron-withdrawing than the quinolin-7-yloxy substituent, thereby imparting higher reactivity to the aldehyde functionality.

Conclusion for the Practicing Scientist

The choice between 4-(Isoquinolin-7-yloxy)benzaldehyde and 4-(Quinolin-7-yloxy)benzaldehyde as a synthetic intermediate should be informed by the desired reactivity profile. For transformations requiring a highly electrophilic aldehyde, such as challenging nucleophilic additions or reactions where rate is a critical factor, the isoquinoline derivative is likely the superior choice. Conversely, in instances where a more moderate reactivity is desired to avoid side reactions or to achieve greater selectivity, the quinoline derivative may be more suitable. This guide provides the foundational understanding and experimental framework to make an informed decision based on empirical data, ultimately enabling more efficient and predictable synthetic outcomes.

References

  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link][6]

  • Arkat USA, Inc. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link][13]

  • Asian Journal of Chemistry. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link][16]

  • PubMed. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. [Link][17]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link][3]

  • Khan Academy. Reactivity of aldehydes and ketones. [Link][4]

  • Asian Journal of Chemistry. (2014). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. [Link][18]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link][7]

  • American Chemical Society. (1965). The Application of the Hammett Equation to Polycyclic Aromatic Sets. I. Quinolines and Isoquinolines. [Link][19][20]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link][21]

  • Master Organic Chemistry. (2019). Key Reactions of Aldehydes and Ketones. [Link][22]

  • Canadian Science Publishing. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link][8]

  • American Chemical Society. (1990). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. [Link][14]

  • Scribd. 13-C NMR Chemical Shift Table. [Link][11]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Reddit. (2023). Proton NMR (benzaldehyde). [Link][10]

  • PDF. 13-C NMR Chemical Shift Table.pdf. [Link][12]

  • Lecture Notes. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link][1]

  • Lecture Notes. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link][5]

  • Scribd. Quinoline vs Isoquinoline: Structures & Reactions. [Link][2]

Sources

Technical Guide: FTIR Spectral Analysis of the Aldehyde Peak in 4-(Isoquinolin-7-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Rho-kinase (ROCK) inhibitors and related isoquinoline-based therapeutics, 4-(Isoquinolin-7-yloxy)benzaldehyde serves as a critical scaffold. Its purity is paramount, as the aldehyde moiety is the reactive handle for subsequent reductive aminations or condensations.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, high-throughput alternative for routine reaction monitoring and goods-in quality control .

This guide objectively compares FTIR analysis of this specific intermediate against alternative analytical methods (NMR, HPLC) and provides a definitive spectral interpretation guide, focusing on the diagnostic aldehyde carbonyl shift induced by the isoquinolyl-ether linkage.

Part 1: Theoretical Framework & Spectral Prediction

To accurately interpret the spectrum, one must understand the electronic environment of the carbonyl group. 4-(Isoquinolin-7-yloxy)benzaldehyde is not a standard aliphatic aldehyde; it is a conjugated aromatic system influenced by a strong electron-donating ether linkage at the para position.

The "Push-Pull" Electronic Effect

The position of the aldehyde peak is dictated by the bond order of the Carbon-Oxygen double bond (


).
  • Conjugation (Benzene Ring): Delocalization of

    
    -electrons lowers the bond order compared to aliphatic aldehydes, shifting the frequency from ~1730 cm⁻¹ to ~1700 cm⁻¹.
    
  • Resonance Donation (+M Effect): The oxygen atom of the ether linkage (connecting the isoquinoline) donates electron density into the benzene ring. This density propagates to the carbonyl carbon, further increasing the single-bond character of the

    
     bond.
    

Result: We expect the carbonyl peak of 4-(Isoquinolin-7-yloxy)benzaldehyde to appear at a lower wavenumber (1680–1695 cm⁻¹) compared to unsubstituted benzaldehyde.

Visualization: Electronic Effects on Vibrational Frequency

ElectronicEffects Isoquinoline Isoquinoline Ring (Rigid Scaffold) EtherOxygen Ether Oxygen (Electron Donor) Isoquinoline->EtherOxygen Inductive Stabilization Benzene Benzene Ring (Conjugation Bridge) EtherOxygen->Benzene +M Resonance (Push) Carbonyl Aldehyde C=O (Diagnostic Peak) Benzene->Carbonyl Conjugation (Lowers Frequency) Shift Red Shift (1700 -> ~1685 cm⁻¹) Carbonyl->Shift

Figure 1: Mechanistic flow of electron density reducing the bond order of the aldehyde carbonyl, resulting in a lower wavenumber shift.

Part 2: Comparative Analysis

This section compares the FTIR profile of the product against its common precursors and the standard reference (Benzaldehyde), as well as comparing FTIR as a technique against NMR.

A. Spectral Comparison (Product vs. Alternatives)

The table below highlights the specific shifts used to confirm synthesis success (formation of the ether link) and purity (presence of aldehyde).

CompoundC=O Stretch (cm⁻¹)C-H Aldehyde (Fermi Resonance)Key Differentiator
4-(Isoquinolin-7-yloxy)benzaldehyde 1685 – 1695 (s) ~2730 & ~2830 (w) Isoquinoline C=N/C=C bands at 1620 & 1580 cm⁻¹
Benzaldehyde (Standard)1700 – 1710 (s)2745 & 2820 (w)Lacks ether C-O-C stretch (1200-1275 cm⁻¹)
4-Fluorobenzaldehyde (Precursor)1695 – 1705 (s)2750 & 2840 (w)Strong C-F stretch (~1220 cm⁻¹)
7-Hydroxyisoquinoline (Precursor)NoneNoneBroad O-H stretch (3200-3400 cm⁻¹)

Critical Insight: If the reaction is incomplete, you will see a broad O-H peak from the 7-Hydroxyisoquinoline starting material. If the C=O peak remains high (>1700 cm⁻¹), the ether linkage may not have formed correctly, or the sample is dominated by the fluorobenzaldehyde precursor.

B. Technique Comparison: FTIR vs. NMR for this Application
FeatureFTIR (ATR Method)1H NMR (DMSO-d6)Verdict for 4-(Isoquinolin-7-yloxy)benzaldehyde
Aldehyde Detection Distinct C=O stretch (1690 cm⁻¹)Distinct Singlet at ~10.0 ppmTie. Both are highly specific.
Speed < 2 Minutes15-45 Minutes (Prep + Scan)FTIR Wins for process monitoring.
Sample Prep None (Direct solid)Dissolution required (Deuterated solvents)FTIR Wins for ease of use.
Quantification Semi-quantitativeHighly QuantitativeNMR Wins for final purity assay.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets and reduces moisture interference—critical for aldehyde analysis as they can hydrate to gem-diols.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background and sample).

  • Solvent (for cleaning): Isopropanol (avoid Acetone, as its C=O peak at 1715 cm⁻¹ causes ghost peaks).

Step-by-Step Workflow
  • Background Collection: Clean the crystal and collect an air background. Ensure no peaks exist in the 2800–3000 cm⁻¹ (C-H) or 1600–1800 cm⁻¹ regions.

  • Sample Loading: Place ~5 mg of solid 4-(Isoquinolin-7-yloxy)benzaldehyde on the crystal. Apply pressure using the anvil until the force gauge reads optimal contact.

  • Acquisition: Collect the spectrum.

  • The "Aldehyde Check" (Self-Validation):

    • Check 1: Locate the strongest peak between 1650–1750 cm⁻¹.[1] Target: ~1690 cm⁻¹.

    • Check 2 (The Fermi Doublet): Look for two weak spikes at ~2730 and ~2830 cm⁻¹.

    • Logic: If Check 1 is positive but Check 2 is negative, the peak is likely an Ester or Amide impurity, not an aldehyde.

Workflow Visualization

FTIRProtocol Start Start Analysis Clean Clean ATR Crystal (Isopropanol only) Start->Clean Background Collect Background (Air) Clean->Background Load Load Sample Apply High Pressure Background->Load Scan Acquire Spectrum (4000 - 600 cm⁻¹) Load->Scan Decision Peak at 1680-1700 cm⁻¹? Scan->Decision Fermi Fermi Doublet at 2730/2830 cm⁻¹? Decision->Fermi Yes Fail1 FAIL: Check Precursors (No Carbonyl) Decision->Fail1 No Pass CONFIRMED: Aldehyde Present Fermi->Pass Yes Fail2 FAIL: Suspect Ester/Ketone Impurity Fermi->Fail2 No

Figure 2: Decision tree for validating the presence of the aldehyde moiety using spectral markers.

Part 4: Data Interpretation & Troubleshooting

The "Fingerprint" Region (1500–600 cm⁻¹)

While the carbonyl stretch is the headline, the fingerprint region confirms the "Isoquinolin-7-yloxy" structure.

  • Ether C-O-C Stretch: Look for a strong, complex band around 1240–1260 cm⁻¹ . This confirms the linkage between the isoquinoline and the benzaldehyde.

  • Aromatic Overtones: The isoquinoline ring adds significant complexity (multiple sharp peaks) in the 1500–1600 cm⁻¹ range, often overlapping with the benzene ring modes.

Common Pitfalls
  • Water Interference: Broad bands at 3300 cm⁻¹ can obscure the C-H stretch. Dry the sample in a desiccator before analysis.

  • Oxidation: Aldehydes oxidize to carboxylic acids over time. If you see a broad "hump" from 2500–3300 cm⁻¹ (O-H of acid) and the carbonyl shifts to ~1680 cm⁻¹ (dimer acid), the sample is degrading.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Benzaldehyde Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Aerie Pharmaceuticals. (2017).[2] Patent WO2017086941: Process for the preparation of kinase inhibitors.[2] (Source for synthetic context of isoquinolinyl-benzaldehyde intermediates). Available at:

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinoline Ether Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Isoquinoline Ethers

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] From the potent anticancer agent ET-743 to the common antitussive noscapine, the versatility of this N-heterocyclic framework is well-established.[3][4] When the isoquinoline nucleus is functionalized with an ether linkage, it gives rise to a class of derivatives with particularly compelling therapeutic potential. The ether bond is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, and the nature of the substituent on the other side of the ether can profoundly influence the molecule's size, lipophilicity, and electronic properties. These modifications allow for fine-tuning of the compound's interaction with biological targets, making isoquinoline ethers a fertile ground for drug discovery.[5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline ether derivatives across key therapeutic areas. We will dissect how specific structural modifications impact biological activity, supported by experimental data, to provide researchers with actionable insights for the rational design of next-generation therapeutics.

The Drug Discovery Workflow: From Concept to Lead

The journey of developing a novel isoquinoline ether derivative follows a structured yet iterative process. The goal is to systematically modify the chemical structure to enhance potency and selectivity while improving drug-like properties (e.g., solubility, metabolic stability).

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Scaffold Selection (Isoquinoline Ether Core) B In Silico Modeling (Docking, Pharmacophore) A->B C Library Synthesis B->C D High-Throughput In Vitro Screening C->D Test Compounds E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G SAR Data G->C Iterative Redesign H ADMET Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A typical drug discovery workflow for isoquinoline ether derivatives.

I. SAR of Isoquinoline Ethers as Anticancer Agents

Isoquinoline derivatives are extensively studied for their anticancer properties, acting through diverse mechanisms including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][2][7] The ether linkage plays a crucial role in orienting substituents to interact with these targets.

Key SAR Insights for Anticancer Activity:
  • Position of the Ether Linkage: The substitution pattern on the isoquinoline core is critical. Derivatives with methoxy groups at the C6 and C7 positions, such as in the natural alkaloid papaverine, are common starting points.[1] These groups often serve as key interaction points or are precursors for further modification.

  • Nature of the Phenyl Ether Group: The electronic nature of the substituent on the distal phenyl ring of an ether can drastically alter activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the molecule's interaction with the target protein.

  • The N-Alkyl Side Chain: For many isoquinoline-based anticancer agents, the nature of the substituent on the nitrogen atom is significant. The introduction of basic amine-containing side chains, such as an N-(3-morpholinopropyl) group, can enhance solubility and promote interactions with DNA or enzymes like topoisomerase I, leading to potent antiproliferative activity.[1]

Comparative Data for Anticancer Isoquinoline Derivatives
Compound ClassR1 (Isoquinoline Substituent)R2 (Pendant Group via Ether/Linker)Target/Cell LineActivity (IC50/GI50)Citation
Benzo[7][8]indolo[3,2-c]isoquinoline2-methoxy, 3,10-diolN-(3-morpholinopropyl)Topoisomerase I / NCI-60 Panel39 nM (mean GI50)[1]
Pyrido[3',2':4,5]thieno[3,2-c]isoquinolineTwo methyl groupsN,N-dimethylethylamino (3-carbon linker)DNA Intercalation / VariousOptimal with 3-carbon linker[1]
Tetrahydroisoquinoline (THIQ) Quaternary SaltN-methyl6'-substituted phenolic ethers on a pyridinium groupHePG2 (Liver Cancer)4.1 - 4.8 µM[4]
Mansouramycin Analog (Isoquinoline Quinone)-VariesMCF-7, A549, HepG2Micromolar range[9]

II. SAR of Isoquinoline Ethers as Antimicrobial Agents

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial scaffolds. Isoquinoline ethers have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[8][10]

Key SAR Insights for Antimicrobial Activity:
  • Lipophilicity and the C1-Substituent: The length and nature of the alkyl or aryl group at the C1 position of tetrahydroisoquinolines (THIQs) are crucial. A study on 1-pentyl-6,7-dimethoxy-THIQs demonstrated that this lipophilic chain is important for activity.[8]

  • Ether vs. Carbamate/Ester Linkages: While not strictly ethers, comparing them provides insight. Functionalities like esters and carbamates attached to the core structure have shown remarkable bactericidal activity.[8]

  • Halogenation: The introduction of halogens (F, Cl) onto phenyl rings within the structure consistently enhances antimicrobial potency. Halogenated phenylpropanoate esters and phenethyl carbamates have demonstrated the most significant bactericidal effects.[8] Similarly, chlorinated esters and carbamates showed the best antifungal activity.[8]

  • Substitution at C6/C7: The presence of aryl ethers at the C6 and C7 positions of 1-methyl-3,4-dihydroisoquinolines was found to be compatible with the cycloaddition reactions used to synthesize tricyclic derivatives, whereas amine or nitro groups were not, indicating the electronic influence of the ether linkage is favorable for synthesis and subsequent activity.[10][11]

Comparative Data for Antimicrobial Isoquinoline Derivatives
Compound IDCore StructureKey SubstituentsTarget OrganismActivity (MIC)Citation
8d Tricyclic Pyrrolo[2,1-a]isoquinolineAryl ether at C7Staphylococcus aureus16 µg/mL[10]
8f Tricyclic Pyrrolo[2,1-a]isoquinolineAryl ether at C7Staphylococcus aureus32 µg/mL[10]
13 1-Pentyl-6,7-dimethoxy-THIQFluorophenylpropanoate esterBroad-range bactericidalMost remarkable activity[8]
22 1-Pentyl-6,7-dimethoxy-THIQChlorophenethyl carbamateBroad-range antifungalGreatest antifungal activity[8]

III. SAR of Isoquinoline Ethers in Neurodegenerative Diseases

Isoquinoline derivatives are being actively investigated for neurodegenerative conditions like Alzheimer's disease.[1][12] Their mechanisms often involve the inhibition of cholinesterase enzymes (AChE and BuChE) or modulation of pathways related to oxidative stress and neuroinflammation.[5][13]

Key SAR Insights for Neuroprotective Activity:
  • The Core Scaffold: Tetrahydroisoquinolines (THIQs) are a particularly privileged scaffold for targeting CNS disorders.[13]

  • N-Aryl Substitution: The presence of an N-aryl group on the THIQ core is a key feature for cholinesterase inhibition. The substitution pattern on this aryl ring can fine-tune the inhibitory potency and selectivity between AChE and BuChE.[13]

  • C1-Functionalization: Modification at the C1 position of the THIQ ring with various substituents allows for probing interactions within the enzyme's active site, leading to potent inhibitors.[13]

  • Ether Linkages and BBB Penetration: The ether bonds in many isoquinoline alkaloids can be metabolized to hydroxyl groups.[5] The lipophilicity conferred by ether groups can be crucial for crossing the blood-brain barrier (BBB), a prerequisite for CNS-acting drugs.[5]

Generalized Pharmacophore for Bioactive Isoquinoline Ethers

This model synthesizes common structural features required for activity across different therapeutic targets.

G cluster_0 Generalized Isoquinoline Ether Pharmacophore core Isoquinoline (or THIQ) Core (Hydrophobic/Aromatic) ether O (H-Bond Acceptor) core->ether C6/C7 linkage r1 R1 (Modulates Lipophilicity, e.g., Alkyl/Aryl) core->r1 C1 linkage n_sub N-Substituent (Solubility, Basic Center) core->n_sub r2 R2 (H-Bonding, Aromatic, e.g., (substituted) Phenyl) ether->r2

Caption: Key pharmacophoric features of bioactive isoquinoline ethers.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.

Protocol 1: General Synthesis of a C7-Phenoxy-Isoquinoline Ether Derivative

This protocol describes a typical nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling to form the ether linkage, a common strategy in this chemical space.

Objective: To synthesize 7-phenoxy-1-methyl-3,4-dihydroisoquinoline.

Step-by-Step Methodology:

  • Starting Materials: 7-Hydroxy-1-methyl-3,4-dihydroisoquinoline, phenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), L-proline, and Dimethylformamide (DMF).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-hydroxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq), phenol (1.2 eq), K₂CO₃ (2.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting isoquinoline.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-phenoxy-1-methyl-3,4-dihydroisoquinoline ether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a human cancer cell line (e.g., HepG2).

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test isoquinoline ether derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of isoquinoline ether derivatives is a rich and dynamic field. This guide highlights several key principles: the critical role of substitution patterns on the isoquinoline core, the modulating effect of the ether-linked moiety, and the importance of N-alkylation for enhancing properties like solubility and target engagement. As seen in anticancer, antimicrobial, and neuroprotective applications, small structural changes can lead to significant shifts in biological activity and target selectivity.

Future research will likely focus on developing derivatives with multi-target capabilities, such as dual inhibitors for cancer therapy or compounds that simultaneously tackle multiple pathological pathways in Alzheimer's disease.[14][15] The continued exploration of novel synthetic methodologies will enable access to more diverse and complex chemical matter, further expanding the therapeutic potential of this remarkable scaffold.[6]

References

  • Sim, M., Białońska, A., & Wietrzyk, J. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 237. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]

  • Sharma, K., & Kumar, V. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Expert Opinion on Drug Discovery, 18(1), 59-86. [Link]

  • De Luca, L., Gitto, R., Barreca, M. L., Caruso, R., Quartarone, S., Citraro, R., De Sarro, G., & Chimirri, A. (2006). 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents. Archiv der Pharmazie, 339(7), 386-391. [Link]

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Sá, E. M., Feitosa, A. C., de Oliveira, M. R., & de Freitas, R. M. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3149-3156. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Organic Chemistry. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2024). ResearchGate. [Link]

  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (2024). Molecules. [Link]

  • Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). (2025). ResearchGate. [Link]

  • Structures of isoquinolines with anti-Alzheimer effects. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • Li, J., Wu, Y., Dong, S., Yu, Y., Wu, Y., Xiang, B., & Li, Q. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Pharmaceuticals, 16(6), 875. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). MDPI. [Link]

  • Kador, P. F., Venkatraman, R., Feller, D. R., & Miller, D. D. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891-894. [Link]

  • Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. (2024). ACS Omega. [Link]

  • Schuster, D., & Langer, T. (2012). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 17(1), 158-180. [Link]

  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). SSRN. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). Molecules. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (n.d.). Scilit. [Link]

  • Drugs containing isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. (2024). Journal of Applied Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Isoquinolin-7-yloxy)benzaldehyde

[1]

Executive Summary & Immediate Classification

Do not dispose of this compound down the drain. 4-(Isoquinolin-7-yloxy)benzaldehyde is a functionalized heterocyclic aldehyde.[1] For disposal purposes, it must be treated as Non-Halogenated Organic Waste requiring high-temperature incineration.[1] Its dual functionality—an oxidizable aldehyde and a nitrogenous heterocycle—dictates strict segregation from strong oxidizers and acidic aqueous streams to prevent toxic byproducts or thermal runaway.[1]

Parameter Classification
Waste Stream Organic Solvents/Solids (Non-Halogenated)
EPA Waste Code Not specifically P- or U-listed; classify by characteristic (Ignitability D001 if in solvent)
Primary Hazard Irritant (Skin/Eye), Potential Sensitizer, Aquatic Toxicity
Disposal Method High-Temperature Incineration (Fuel Blending)

Hazard Profile & Functional Group Analysis

To ensure a self-validating safety protocol, one must understand the chemical causality of the risks involved.[1] We are not just discarding a "chemical"; we are managing two distinct reactive centers.[1]

The "Why" Behind the Protocol
  • The Aldehyde Moiety (-CHO): Aldehydes are chemically unstable in the presence of strong oxidizers.[1] They can undergo auto-oxidation to form carboxylic acids (exothermic) or, in rare cases with specific solvents, form unstable peroxides.[1]

    • Operational Rule: Never consolidate this waste with nitric acid, perchlorates, or peroxides.

  • The Isoquinoline Ring (Nitrogen Heterocycle): Nitrogen-containing aromatics can be bioactive and toxic to aquatic life.[1]

    • Operational Rule: Zero-discharge policy.[1] Aqueous washes must be collected, not flushed, to prevent environmental bio-accumulation.

Predicted GHS Classifications

Based on structure-activity relationships (SAR) for benzaldehyde and isoquinoline ethers:

Hazard CodeDescriptionPrevention Strategy
H315 Causes skin irritationDouble nitrile gloving (0.11mm min)
H319 Causes serious eye irritationANSI Z87.1 Safety Glasses/Goggles
H335 May cause respiratory irritationHandle only in certified fume hood
H411 Toxic to aquatic lifeStrict prohibition on drain disposal

Disposal Decision Matrix (Workflow)

The following logic gate ensures compliant decision-making for every state of matter generated during your research.

DisposalWorkflowcluster_legendProtocol LogicStartWaste Generation SourceStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, contaminated silica, PPE)StateCheck->SolidLiquidLiquid Waste(Mother liquors, reaction solvents)StateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBin Label & SealHalogenCheckDoes solvent contain Halogens?(DCM, Chloroform?)Liquid->HalogenCheckStreamAStream A: Non-Halogenated Organic(Incineration)HalogenCheck->StreamA No (e.g., EtOAc, MeOH)StreamBStream B: Halogenated Organic(High Temp Incineration)HalogenCheck->StreamB Yes (e.g., DCM)Blue: Decision PointBlue: Decision PointYellow: Critical CheckYellow: Critical CheckBlue: Decision Point->Yellow: Critical CheckGreen: Approved PathGreen: Approved PathYellow: Critical Check->Green: Approved Path

Figure 1: Logical decision tree for segregating 4-(Isoquinolin-7-yloxy)benzaldehyde waste streams. Note the critical separation based on solvent halogenation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagent, contaminated paper towels, silica gel columns, gloves.

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Waste: 4-(Isoquinolin-7-yloxy)benzaldehyde, Silica Gel."[1]

    • Hazard Check: Toxic, Irritant.[2]

  • Deactivation (Spill Scenario): If the solid is spilled outside a hood, dampen with a chemically inert absorbent (vermiculite) to prevent dust generation before sweeping.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until EHS pickup.

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, filtrates from crystallization.

  • Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, or Ethanol, dispose of in the "Non-Halogenated Organic" carboy (Red Can).

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the "Halogenated Organic" carboy (Yellow Can).[1]

  • pH Verification (The Self-Validating Step):

    • Before pouring, test the waste stream pH.

    • Requirement: pH should be between 5 and 9.[1]

    • Reasoning: Isoquinolines are basic; Aldehydes are acid-sensitive.[1] Extreme pH in the waste container can trigger polymerization or heat generation.[1] Neutralize with dilute acetic acid or sodium bicarbonate if necessary.[1]

  • Transfer: Use a funnel with a flash-arrestor screen. Pour slowly to avoid splashing.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (violation of EPA 40 CFR 265.173).[1]

Emergency Contingencies

Spill Response (Small Scale < 50g):

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Nitrile gloves, lab coat, safety goggles.

  • Isolate: Cover the spill with an absorbent pad or vermiculite.[1]

  • Clean: Sweep up the absorbent into a disposal bag.[1]

  • Wash: Clean the surface with a soap/water solution (surfactants help solubilize the hydrophobic isoquinoline ring).[1] Collect this wash water as hazardous waste; do not flush.

Medical Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1] The aldehyde can bind to skin proteins (Schiff base formation), potentially causing dermatitis.

  • Eyes: Flush for 15 minutes.[1][3][4] Seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[1][5] 29 CFR 1910.1450.[1][5] Link

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristic of Ignitability.[1] 40 CFR 261.[1][6][7]21. Link[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][8] National Academies Press, 2011. (Standard reference for aldehyde/heterocycle handling). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guide on SAR for aldehydes). Link

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.